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  • Product: 7-Methylimidazo[1,2-A]pyridin-2-amine
  • CAS: 1260854-91-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 7-Methylimidazo[1,2-a]pyridin-2-amine: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a mult...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific derivative, 7-Methylimidazo[1,2-a]pyridin-2-amine, providing a comprehensive overview of its chemical architecture, a detailed exploration of established and potential synthetic pathways, and an analysis of its significance as a building block in drug discovery. While this compound is commercially available, indicating established synthetic routes, this paper aims to consolidate the underlying chemical principles and offer field-proven insights for researchers working with this important molecular framework.

The Chemical Structure of 7-Methylimidazo[1,2-a]pyridin-2-amine

7-Methylimidazo[1,2-a]pyridin-2-amine is a heterocyclic aromatic compound with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol .[3][4] The core of the molecule is a fused bicyclic system composed of an imidazole ring and a pyridine ring.

Key Structural Features:

  • Imidazo[1,2-a]pyridine Core: This bicyclic system is characterized by a nitrogen bridgehead atom. The fusion of the five-membered imidazole ring with the six-membered pyridine ring creates a planar, aromatic structure.

  • Methyl Group at Position 7: A methyl substituent is located on the pyridine ring. This group can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

  • Amino Group at Position 2: The presence of a primary amine at the 2-position of the imidazole ring is a critical feature. This group can act as a hydrogen bond donor and acceptor, and serves as a key handle for further chemical modifications and the introduction of diverse functionalities.

Identifier Value
CAS Number 1260854-91-8
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
SMILES NC1=CN2C=CC(C)=CC2=N1

Synthesis of the Imidazo[1,2-a]pyridine Scaffold: Established Methodologies

The synthesis of the imidazo[1,2-a]pyridine core is well-documented, with several robust methods available to organic chemists. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Tschitschibabin Reaction: A Classic Approach

One of the most fundamental and widely used methods for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction. This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5]

General Reaction Scheme:

G reactant1 2-Aminopyridine product Imidazo[1,2-a]pyridine reactant1->product + reactant2 α-Haloketone reactant2->product

Figure 1: General scheme of the Tschitschibabin reaction.

The reaction typically proceeds by initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-haloketone, followed by intramolecular cyclization and dehydration to form the fused bicyclic system.

Multicomponent Reactions (MCRs): Efficiency and Diversity

Multicomponent reactions offer a powerful and atom-economical approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example used for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[3][6] While this specific MCR is not directly applicable to the synthesis of the 2-amino isomer, it highlights the utility of MCRs in generating diverse imidazo[1,2-a]pyridine libraries.

Modern Synthetic Developments

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing the imidazo[1,2-a]pyridine scaffold. These include:

  • Metal-catalyzed cross-coupling reactions. [7]

  • Catalyst- and solvent-free conditions. [8]

  • Microwave-assisted synthesis. [6]

Proposed Synthesis of 7-Methylimidazo[1,2-a]pyridin-2-amine

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 7-Methylimidazo[1,2-a]pyridin-2-amine would involve the cyclization of a 2-aminopyridine derivative. A key challenge is the direct and regioselective introduction of the 2-amino group. A potential two-step approach is proposed:

G target 7-Methylimidazo[1,2-a]pyridin-2-amine intermediate1 2-Bromo-7-methylimidazo[1,2-a]pyridine target->intermediate1 Nucleophilic Aromatic Substitution (SNAr) starting_material1 4-Methylpyridin-2-amine intermediate1->starting_material1 Tschitschibabin-type reaction starting_material2 α-Haloacetaldehyde or equivalent intermediate1->starting_material2

Figure 2: Retrosynthetic analysis of 7-Methylimidazo[1,2-a]pyridin-2-amine.

Proposed Synthetic Protocol

Step 1: Synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyridine

This intermediate can be synthesized via a modified Tschitschibabin reaction between 4-methylpyridin-2-amine and a suitable C2-building block such as bromoacetaldehyde or a bromoacetaldehyde equivalent.

  • Reactants: 4-Methylpyridin-2-amine and bromoacetaldehyde dimethyl acetal.

  • Solvent: A high-boiling point solvent such as ethanol or isopropanol.

  • Conditions: The reaction is typically carried out at reflux temperature. The use of a base, such as sodium bicarbonate, can facilitate the reaction.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Amination of 2-Bromo-7-methylimidazo[1,2-a]pyridine

The 2-bromo intermediate can then be converted to the desired 2-amino product via a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed amination reaction.

  • Reactants: 2-Bromo-7-methylimidazo[1,2-a]pyridine and an ammonia source (e.g., aqueous ammonia, sodium amide). Alternatively, a palladium-catalyzed Buchwald-Hartwig amination could be employed using a suitable amine source and a palladium catalyst with an appropriate ligand.

  • Solvent: A polar aprotic solvent such as DMF or DMSO for SNAr, or an ethereal solvent like dioxane for Buchwald-Hartwig amination.

  • Conditions: The reaction may require elevated temperatures to proceed at a reasonable rate.

  • Work-up and Purification: The reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The final product is purified by crystallization or column chromatography.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Amination start1 4-Methylpyridin-2-amine step1 Tschitschibabin-type Reaction (e.g., Reflux in Ethanol) start1->step1 start2 Bromoacetaldehyde Acetal start2->step1 intermediate 2-Bromo-7-methylimidazo[1,2-a]pyridine step1->intermediate step2 Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination intermediate->step2 final_product 7-Methylimidazo[1,2-a]pyridin-2-amine step2->final_product

Figure 3: Proposed two-step synthesis of 7-Methylimidazo[1,2-a]pyridin-2-amine.

Spectroscopic Characterization

While specific spectral data for 7-Methylimidazo[1,2-a]pyridin-2-amine is not detailed in the readily available literature, general features can be predicted based on the structure and data for analogous compounds.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the methyl group, and a broad singlet for the amino protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight distinct carbon atoms in the molecule, including the methyl carbon and the aromatic carbons of the fused ring system.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (147.18 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a highly sought-after motif in drug discovery due to its wide range of biological activities.[1][9] Derivatives of this core have been investigated for their potential as:

  • Anticancer agents: Imidazo[1,2-a]pyridines have been shown to inhibit various kinases and other targets involved in cancer progression.

  • Antituberculosis agents: Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[10]

  • Antiviral and Antifungal agents. [9]

  • Central Nervous System (CNS) agents: The well-known drugs Zolpidem (anxiolytic) and Alpidem (hypnotic) feature the imidazo[1,2-a]pyridine core, highlighting its utility in developing CNS-active compounds.[9]

7-Methylimidazo[1,2-a]pyridin-2-amine, with its reactive amino group, serves as an excellent starting point for the synthesis of compound libraries for screening against various biological targets. The methyl group can provide beneficial pharmacokinetic properties, and the 2-amino functionality allows for the facile introduction of diverse side chains to explore structure-activity relationships (SAR).

Conclusion

7-Methylimidazo[1,2-a]pyridin-2-amine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While a specific, detailed synthetic protocol is not widely published, its synthesis can be confidently approached using established methods for the construction of the imidazo[1,2-a]pyridine core, particularly through a two-step sequence involving a Tschitschibabin-type reaction followed by amination. The presence of the 2-amino and 7-methyl groups provides opportunities for structural diversification, making this compound an attractive scaffold for the development of novel therapeutic agents targeting a wide range of diseases. Further research into the specific biological activities of this compound and its derivatives is warranted to fully exploit its therapeutic potential.

References

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. 2021.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. 2022.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2023.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. 2023.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. 2024.
  • PubChem. Imidazo(1,2-a)pyridine. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. Tetrahedron Letters. 2013.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd

Sources

Exploratory

7-Methylimidazo[1,2-a]pyridin-2-amine: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide focuses on the putative mechanism of action of a specific derivative, 7-Methylimidazo[1,2-a]pyridin-2-amine. While direct studies on this particular molecule are not extensively published, this document synthesizes the wealth of information available for structurally related imidazo[1,2-a]pyridines to provide a scientifically grounded framework for understanding its likely biological targets and cellular effects. We will delve into the probable modulation of key signaling pathways, such as PI3K/Akt/mTOR and STAT3/NF-κB, and its potential as a kinase inhibitor. This guide is designed to be a valuable resource for researchers, offering both a comprehensive theoretical foundation and detailed experimental protocols to investigate and validate the mechanism of action of this promising compound.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in drug discovery due to its versatile biological activities.[1] Marketed drugs such as zolpidem and alpidem feature this scaffold, highlighting its therapeutic relevance.[3] In the context of oncology and inflammatory diseases, numerous derivatives have been shown to exert potent effects by modulating critical cellular signaling pathways.[4][5] The 7-methyl substitution on the pyridine ring of the core structure is a common feature in several biologically active analogs, suggesting its compatibility with target binding and potential to influence the pharmacological profile of the molecule.[6]

This guide will focus on elucidating the probable mechanism of action of 7-Methylimidazo[1,2-a]pyridin-2-amine by drawing inferences from the well-documented activities of its structural congeners. The primary hypothesis is that this compound, like many of its relatives, functions as a modulator of key protein kinases and inflammatory signaling cascades.

Postulated Mechanisms of Action

Based on extensive research into the imidazo[1,2-a]pyridine class of compounds, two primary signaling pathways are likely to be modulated by 7-Methylimidazo[1,2-a]pyridin-2-amine: the PI3K/Akt/mTOR pathway and the STAT3/NF-κB pathway. These pathways are central to cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many diseases, including cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers.[7] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often by directly targeting PI3K or Akt.[8][9][10]

Causality of Action:

It is hypothesized that 7-Methylimidazo[1,2-a]pyridin-2-amine binds to the ATP-binding pocket of PI3K or Akt, preventing the phosphorylation of their downstream targets. This inhibition would lead to a cascade of anti-proliferative and pro-apoptotic effects. Specifically, the inhibition of Akt would prevent the phosphorylation and subsequent inhibition of pro-apoptotic proteins like Bad and the activation of transcription factors like FOXO. Furthermore, the downstream inhibition of mTOR would disrupt protein synthesis and cell growth.

Visualizing the PI3K/Akt/mTOR Inhibition Pathway:

PI3K_Akt_mTOR_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound 7-Methylimidazo[1,2-a]pyridin-2-amine Compound->PI3K Inhibits Compound->Akt Potentially Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 7-Methylimidazo[1,2-a]pyridin-2-amine.

Modulation of the STAT3/NF-κB Inflammatory Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are key transcription factors that orchestrate inflammatory responses.[4] Chronic activation of these pathways is linked to the development and progression of various cancers and inflammatory disorders. Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by suppressing the activation of STAT3 and NF-κB.[4]

Causality of Action:

7-Methylimidazo[1,2-a]pyridin-2-amine may inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. Similarly, it could interfere with the NF-κB signaling cascade, possibly by preventing the degradation of IκBα, the inhibitor of NF-κB. This would sequester NF-κB in the cytoplasm, blocking its transcriptional activity. The downstream consequences of this dual inhibition would be a reduction in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Visualizing the STAT3/NF-κB Inhibition Pathway:

STAT3_NFkB_Inhibition cluster_receptors Cell Surface Receptors Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK Activates TLR Toll-like Receptor IKK IKK TLR->IKK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammation Drives Compound 7-Methylimidazo[1,2-a]pyridin-2-amine Compound->JAK Inhibits Compound->IKK Inhibits Experimental_Workflow Start Hypothesize Mechanism of Action MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 MTT->IC50 WesternBlot Western Blot Analysis IC50->WesternBlot KinaseAssay In Vitro Kinase Assay IC50->KinaseAssay Pathway_Validation Validate Pathway Modulation WesternBlot->Pathway_Validation Direct_Inhibition Confirm Direct Kinase Inhibition KinaseAssay->Direct_Inhibition Conclusion Elucidate Mechanism of Action Pathway_Validation->Conclusion Direct_Inhibition->Conclusion

Caption: A logical workflow for the experimental validation of the mechanism of action.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of 7-Methylimidazo[1,2-a]pyridin-2-amine

Cell LineIC50 (µM) after 48h
Breast Cancer (MCF-7)e.g., 15.2
Ovarian Cancer (SKOV-3)e.g., 21.5
Melanoma (A375)e.g., 12.8

Table 2: Summary of Expected Western Blot Results

ProteinExpected Change upon Treatment
p-Akt (Ser473)Decrease
Total AktNo significant change
p-mTOR (Ser2448)Decrease
Total mTORNo significant change
p-STAT3 (Tyr705)Decrease
Total STAT3No significant change
p-NF-κB p65 (Ser536)Decrease
Total NF-κB p65No significant change

Conclusion

While further direct experimental evidence is required to definitively elucidate the mechanism of action of 7-Methylimidazo[1,2-a]pyridin-2-amine, the existing literature on the imidazo[1,2-a]pyridine scaffold provides a strong foundation for targeted investigation. The most probable mechanisms involve the inhibition of the PI3K/Akt/mTOR and STAT3/NF-κB signaling pathways, likely through direct inhibition of key kinases. The experimental protocols outlined in this guide offer a robust framework for researchers to systematically test these hypotheses and uncover the therapeutic potential of this promising compound. The insights gained from such studies will be invaluable for the rational design and development of novel drugs targeting cancer and inflammatory diseases.

References

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (Source: NIH) [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (Source: PMC - NIH) [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (Source: Beilstein Journals) [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (Source: PMC - NIH) [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (Source: PubMed) [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (Source: ACS Omega) [Link]

  • Western blot and ELISA analysis of phosphorylated NF-κB and STAT3 in... (Source: ResearchGate) [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (Source: ResearchGate) [Link]

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (Source: PubMed) [Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (Source: PMC - NIH) [Link]

  • A flow cytometry technique to study intracellular signals NF-κB and STAT3 in peripheral blood mononuclear cells. (Source: PubMed Central) [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (Source: ResearchGate) [Link]

  • (PDF) New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. (Source: ResearchGate) [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (Source: MDPI) [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (Source: PMC) [Link]

Sources

Foundational

7-Methylimidazo[1,2-a]pyridin-2-amine: A Technical Guide to Investigating its Biological Potential

Abstract The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] This guide focuses on a specific deri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] This guide focuses on a specific derivative, 7-Methylimidazo[1,2-a]pyridin-2-amine, and explores its potential biological activities based on the extensive research conducted on analogous compounds. While direct experimental data on this exact molecule is limited, a comprehensive analysis of structure-activity relationships (SAR) within the imidazo[1,2-a]pyridine class allows for the formulation of strong hypotheses regarding its therapeutic potential. This document provides a detailed technical framework for researchers, scientists, and drug development professionals to investigate the anticancer, anti-inflammatory, and antituberculosis properties of 7-Methylimidazo[1,2-a]pyridin-2-amine. We present detailed, field-proven experimental protocols for in vitro evaluation, alongside the scientific rationale for each methodological choice, to facilitate a thorough and rigorous investigation of this promising compound.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Pharmacology

The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic scaffold that has garnered significant attention in drug discovery due to its synthetic accessibility and broad spectrum of biological activities.[2][3] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a cardiotonic agent) feature this core structure.[3][4] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antiviral, antibacterial, and antituberculosis activities.[5][6]

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of their substituents.[4] The specific compound of interest, 7-Methylimidazo[1,2-a]pyridin-2-amine, possesses two key substitutions on the core scaffold: a methyl group at the 7-position and an amino group at the 2-position.

  • The 7-Methyl Group: The presence of a methyl group, an electron-donating group, on the pyridine ring can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets and affecting its metabolic stability.[4]

  • The 2-Amino Group: The 2-amino group is a common feature in bioactive imidazo[1,2-a]pyridines and can act as a key pharmacophore, participating in hydrogen bonding interactions with target proteins.[4]

Based on the extensive literature on substituted imidazo[1,2-a]pyridines, we hypothesize that 7-Methylimidazo[1,2-a]pyridin-2-amine holds significant potential in the following therapeutic areas:

  • Oncology: As an inhibitor of key signaling pathways implicated in cancer cell proliferation and survival.

  • Inflammation: Through the modulation of inflammatory mediators.

  • Infectious Diseases: Specifically, as an agent against Mycobacterium tuberculosis.

This guide will now delve into the detailed experimental methodologies required to validate these hypotheses.

Investigating the Anticancer Potential

Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases such as PI3K, tubulin polymerization, and the induction of apoptosis.[7] The following protocols are designed to comprehensively evaluate the cytotoxic and antiproliferative effects of 7-Methylimidazo[1,2-a]pyridin-2-amine.

Initial Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[8]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 7-Methylimidazo[1,2-a]pyridin-2-amine in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Long-Term Survival Assessment: Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[6][9]

  • Cell Plating: Seed a low and known number of cells (e.g., 200-1000 cells) into 6-well plates.

  • Compound Exposure: Treat the cells with varying concentrations of 7-Methylimidazo[1,2-a]pyridin-2-amine for 24 hours.

  • Colony Formation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

Mechanistic Insight: Western Blot for Apoptosis Markers

To understand the mechanism of cell death induced by the compound, Western blotting can be used to detect key proteins involved in the apoptotic pathway, such as cleaved Caspase-3 and PARP.

  • Protein Extraction: Treat cells with 7-Methylimidazo[1,2-a]pyridin-2-amine at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Potential Anticancer Activity Data 7-Methylimidazo[1,2-a]pyridin-2-amine
MTT Assay (IC50 in µM)
MCF-7 (Breast Cancer)Hypothetical Value: 15.2
A549 (Lung Cancer)Hypothetical Value: 21.8
Clonogenic Assay (Surviving Fraction at 10 µM) Hypothetical Value: 0.35
Western Blot Analysis Hypothetical Observation: Increased cleaved Caspase-3 and PARP

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be determined through experimentation.

anticancer_workflow cluster_invitro In Vitro Anticancer Evaluation start Cancer Cell Lines (e.g., MCF-7, A549) mtt MTT Assay (Cytotoxicity) start->mtt clonogenic Clonogenic Assay (Long-term Survival) start->clonogenic ic50 Determine IC50 mtt->ic50 survival Assess Survival Fraction clonogenic->survival western Western Blot (Apoptosis Markers) apoptosis Detect Apoptosis western->apoptosis ic50->western

Caption: Workflow for in vitro anticancer evaluation of 7-Methylimidazo[1,2-a]pyridin-2-amine.

Exploring the Anti-Inflammatory Properties

The imidazo[1,2-a]pyridine scaffold is also associated with anti-inflammatory activity.[10] A key mediator of inflammation is nitric oxide (NO), and its inhibition is a common target for anti-inflammatory drugs. The Griess assay provides a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO.[11][12]

Nitric Oxide Inhibition: The Griess Assay

This assay will be performed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of 7-Methylimidazo[1,2-a]pyridin-2-amine for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Potential Anti-Inflammatory Activity Data 7-Methylimidazo[1,2-a]pyridin-2-amine
Griess Assay (IC50 in µM for NO inhibition) Hypothetical Value: 25.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be determined through experimentation.

anti_inflammatory_pathway cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation Compound 7-Methylimidazo[1,2-a]pyridin-2-amine Compound->iNOS Inhibition

Caption: Potential mechanism of anti-inflammatory action via iNOS inhibition.

Assessing the Antituberculosis Efficacy

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antituberculosis agents, with some compounds showing activity against drug-resistant strains of Mycobacterium tuberculosis.[13] The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and low-cost method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[14][15]

In Vitro Antituberculosis Screening: The MABA Assay
  • Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC.

  • Compound Preparation: Prepare serial dilutions of 7-Methylimidazo[1,2-a]pyridin-2-amine in a 96-well microplate.

  • Inoculation: Add the bacterial suspension to each well. Include a drug-free control and a positive control (e.g., isoniazid or rifampicin).

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Potential Antituberculosis Activity Data 7-Methylimidazo[1,2-a]pyridin-2-amine
MABA Assay (MIC in µg/mL against M. tuberculosis H37Rv) Hypothetical Value: 8.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be determined through experimentation.

antituberculosis_workflow cluster_maba MABA Assay Workflow start M. tuberculosis Culture inoculation Inoculation of Bacteria start->inoculation dilution Serial Dilution of Compound dilution->inoculation incubation Incubation (5-7 days) inoculation->incubation alamar Addition of Alamar Blue incubation->alamar readout Visual Readout (Blue = Inhibition, Pink = Growth) alamar->readout mic Determine MIC readout->mic

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion and Future Directions

This technical guide provides a robust framework for the initial investigation of the biological activities of 7-Methylimidazo[1,2-a]pyridin-2-amine. The presented protocols are standard, well-validated methods in their respective fields, ensuring the generation of reliable and reproducible data. Positive results from these in vitro assays would warrant further investigation, including:

  • Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines to determine the spectrum of activity.

  • In-depth Mechanistic Studies: Investigating the specific molecular targets and signaling pathways affected by the compound. For example, a PI3 Kinase Activity/Inhibitor Assay could be employed to directly assess the inhibitory effect on this key enzyme.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential in animal models of cancer, inflammation, and tuberculosis.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound.

The exploration of 7-Methylimidazo[1,2-a]pyridin-2-amine and its derivatives holds significant promise for the discovery of novel therapeutic agents. The methodologies outlined in this guide provide a clear path forward for unlocking the full potential of this intriguing molecule.

References

  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
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Exploratory

An In-Depth Technical Guide to 7-Methylimidazo[1,2-a]pyridin-2-amine: Synthesis, Properties, and Therapeutic Potential

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically significant compounds.[1][2] Its rigid, planar structure and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically significant compounds.[1][2] Its rigid, planar structure and synthetic tractability have made it a focal point for the development of novel therapeutics across a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[3][4] This guide provides a comprehensive technical overview of a specific derivative, 7-Methylimidazo[1,2-a]pyridin-2-amine, for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, explore robust synthetic strategies for its preparation, and discuss its potential therapeutic applications based on the well-established biological activities of the broader imidazo[1,2-a]pyridine class.

Core Compound Properties

7-Methylimidazo[1,2-a]pyridin-2-amine is a distinct member of the imidazo[1,2-a]pyridine family, characterized by a methyl group at the 7-position and an amine group at the 2-position of the fused heterocyclic ring system. These substitutions are anticipated to significantly influence the molecule's physicochemical properties and its interactions with biological targets.

PropertyValueSource
CAS Number 1260854-91-8
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol

Synthetic Methodologies: A Gateway to a Privileged Scaffold

While a specific, detailed experimental protocol for the synthesis of 7-Methylimidazo[1,2-a]pyridin-2-amine is not extensively documented in publicly available literature, its preparation can be logically deduced from the well-established synthetic routes for the imidazo[1,2-a]pyridine core. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines and can be adapted for the synthesis of 2-amino derivatives.[5][6]

A plausible synthetic workflow for a related 2,3-disubstituted imidazo[1,2-a]pyridine via a three-component reaction is depicted below:

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine One-Pot Reaction One-Pot Reaction 2-Aminopyridine->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine One-Pot Reaction->Imidazo[1,2-a]pyridine Groebke-Blackburn-Bienaymé Reaction

Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridines via a three-component reaction.

Classical Condensation Reactions

The condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound is a traditional and reliable method for the synthesis of imidazo[1,2-a]pyridines.[6][7] To synthesize 7-Methylimidazo[1,2-a]pyridin-2-amine, one would start with 4-methyl-2-aminopyridine. The challenge lies in the selection of a suitable reagent to introduce the 2-amino group or a precursor that can be readily converted to an amine.

Experimental Protocol: A General Approach for Imidazo[1,2-a]pyridine Synthesis

The following is a generalized protocol based on the condensation of a 2-aminopyridine with an α-bromoketone, which can be adapted for the synthesis of various imidazo[1,2-a]pyridine derivatives.[8]

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the α-bromoketone (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Biological Activities and Therapeutic Potential: A Landscape of Opportunity

Kinase Inhibition: A Promising Avenue in Oncology

A significant body of research has focused on the development of imidazo[1,2-a]pyridine derivatives as potent kinase inhibitors.[9][10] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.

  • PI3K/Akt/mTOR Pathway: Imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers.[9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

  • Other Kinase Targets: Derivatives of the imidazo[1,2-a]pyridine scaffold have also shown inhibitory activity against other important cancer-related kinases, including ALK2 and FLT3.[11][12] A patent for 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which include 7-methyl substituted analogs, highlights their potential as inhibitors of c-KIT kinase for the treatment of gastrointestinal stromal tumors (GIST).

The potential mechanism of action for an imidazo[1,2-a]pyridine-based kinase inhibitor targeting the PI3K/Akt pathway is illustrated below:

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a hypothetical imidazo[1,2-a]pyridine-based inhibitor.

Antituberculosis Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents.[4] The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the discovery of novel drugs to combat this infectious disease.

Conclusion and Future Directions

7-Methylimidazo[1,2-a]pyridin-2-amine represents a compelling, yet underexplored, molecule within the medicinally significant imidazo[1,2-a]pyridine class. While its specific biological profile remains to be elucidated, the extensive body of research on related compounds strongly suggests its potential as a valuable probe for chemical biology and a promising scaffold for drug discovery.

Future research should focus on the development of a robust and scalable synthesis for 7-Methylimidazo[1,2-a]pyridin-2-amine to enable thorough biological evaluation. Screening this compound against a panel of kinases, particularly those implicated in cancer, as well as against Mycobacterium tuberculosis, would be a logical and promising next step. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule and the broader class of 2-amino-imidazo[1,2-a]pyridines.

References

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. 2025 Nov 16. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. 2022. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021 Dec 14. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. 2023. Available from: [Link]

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  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. 2025 Aug 06. Available from: [Link]

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  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2020 Sep 15. Available from: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. 2023. Available from: [Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Cancer Letters. 2022. Available from: [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. 2016 Feb 1. Available from: [Link]

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Foundational

An In-Depth Technical Guide to the Solubility and Stability of 7-Methylimidazo[1,2-A]pyridin-2-amine

Foreword: Understanding the Physicochemical Landscape of a Privileged Scaffold The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Physicochemical Landscape of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous marketed drugs and its versatile biological activities.[1] Compounds in this class have shown promise as anticancer, anti-inflammatory, and antitubercular agents, among other therapeutic applications.[2] 7-Methylimidazo[1,2-a]pyridin-2-amine (CAS 1260854-91-8), with a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol , represents a key intermediate and a potential pharmacophore in its own right.[3]

The journey from a promising hit compound to a viable drug candidate is paved with rigorous physicochemical characterization. Among the most critical parameters are solubility and stability, as they directly influence a compound's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the solubility and stability of 7-Methylimidazo[1,2-a]pyridin-2-amine. Rather than merely presenting data, we will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development efforts.

Part 1: Solubility Profiling

A compound's solubility dictates its absorption and distribution in biological systems. Poor aqueous solubility is a frequent cause of failure in drug development. Therefore, a thorough understanding of the solubility of 7-Methylimidazo[1,2-a]pyridin-2-amine in various media is paramount.

Theoretical Considerations and Predictive Insights

While experimental data is the gold standard, computational predictions can offer initial guidance. For analogous, more complex azo-derivatives of 7-methyl-2-phenylimidazo[1,2-a]pyridine, predicted aqueous solubility (LogS) values were in the range of -5.50 to -7.48, suggesting that compounds based on this scaffold may exhibit low solubility.[4] Such predictions, while useful for flagging potential issues, must be confirmed through empirical testing.

Experimental Determination of Solubility

Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method suitable for early screening.[5][6][7]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is a lower-throughput but more accurate measurement, crucial for later-stage development.[8][9]

This protocol is designed for rapid screening and relies on detecting precipitation via light scattering.

Causality: The choice of a nephelometric assay is driven by its speed and suitability for high-throughput screening, allowing for the rapid prioritization of compounds in early discovery phases.[5]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Methylimidazo[1,2-a]pyridin-2-amine in 100% DMSO.

  • Plate Preparation: In a clear-bottomed 96-well microplate, add 2 µL of the DMSO stock solution to wells in triplicate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the light scattering (turbidity) of each well using a nephelometer.

  • Data Analysis: Compare the turbidity of the test compound wells to that of positive (known insoluble compound) and negative (DMSO in buffer) controls. A significant increase in turbidity indicates precipitation and thus, a kinetic solubility below the tested concentration.

This method determines the equilibrium solubility and is considered the gold standard.

Causality: The shake-flask method is chosen for its accuracy in determining the true thermodynamic equilibrium, which is essential for lead optimization and pre-formulation studies.[8]

Methodology:

  • Sample Preparation: Add an excess amount of solid 7-Methylimidazo[1,2-a]pyridin-2-amine to a series of vials containing different solvents of interest (e.g., water, PBS pH 7.4, 0.1 N HCl, methanol, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calibration: Prepare a standard curve of the compound in the same solvent to accurately determine the concentration.

Data Presentation: Solubility Profile

The results from these experiments should be compiled into a clear and concise table.

Solvent/MediumSolubility TypeMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)
PBS (pH 7.4)KineticNephelometry25Record ResultRecord Result
WaterThermodynamicShake-Flask/HPLC25Record ResultRecord Result
0.1 N HClThermodynamicShake-Flask/HPLC25Record ResultRecord Result
MethanolThermodynamicShake-Flask/HPLC25Record ResultRecord Result
EthanolThermodynamicShake-Flask/HPLC25Record ResultRecord Result

Part 2: Stability Assessment

Understanding the chemical stability of 7-Methylimidazo[1,2-a]pyridin-2-amine is crucial for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies are a key component of this assessment.[10]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition, helping to identify potential degradants and develop a stability-indicating analytical method.[11]

Causality: The conditions outlined below are based on ICH guidelines and are designed to probe the compound's susceptibility to the most common degradation pathways: hydrolysis, oxidation, and photolysis.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) B Acid Hydrolysis (0.1 N HCl, 60°C, 24h) A->B C Base Hydrolysis (0.1 N NaOH, 60°C, 24h) A->C D Oxidative Degradation (3% H2O2, RT, 24h) A->D E Thermal Degradation (Solid, 80°C, 48h) A->E F Photolytic Degradation (ICH Q1B conditions) A->F G Neutralize (if needed) & Dilute Samples B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-UV/MS Method G->H I Quantify Parent Compound & Identify Degradants H->I

Caption: Workflow for forced degradation studies.

  • Acidic Condition: To 1 mL of the stock solution, add 1 mL of 1.0 N HCl. Incubate at 60°C for 24 hours.

  • Basic Condition: To 1 mL of the stock solution, add 1 mL of 1.0 N NaOH. Incubate at 60°C for 24 hours.

  • Neutral Condition: To 1 mL of the stock solution, add 1 mL of water. Incubate at 60°C for 24 hours.

  • Sample Processing: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples before dilution for analysis.

  • Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours.

  • Sample Preparation: Expose the compound in both solid and solution states to light.

  • Exposure: Use a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13][14]

  • Control: Keep a parallel set of samples in the dark at the same temperature as a control.

  • Condition: Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[15][16]

Causality: The goal is to achieve baseline separation between the parent compound and all potential degradation products, ensuring that the assay for the parent compound is specific.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening: Screen different mobile phase compositions (e.g., gradients of acetonitrile or methanol with buffered aqueous phases like ammonium acetate or phosphate buffer).

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to check for peak purity. Mass spectrometry (MS) detection is invaluable for identifying the mass of any degradants.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11][17][18]

Hypothetical Degradation Pathway

Based on the known chemistry of the imidazo[1,2-a]pyridine ring system, which is susceptible to electrophilic attack and oxidation, a hypothetical degradation pathway can be proposed. This serves as a starting point for the identification of degradants.

Degradation_Pathway Parent 7-Methylimidazo[1,2-a]pyridin-2-amine Oxidation_Product N-oxide on Pyridine Ring Parent->Oxidation_Product Oxidation (H2O2) Hydrolysis_Product Ring Opening Parent->Hydrolysis_Product Acid/Base Hydrolysis Photolytic_Product Dimerization or Radical-induced Products Parent->Photolytic_Product Photolysis (UV/Vis)

Caption: Hypothetical degradation pathways for investigation.

Data Presentation: Stability Summary

The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.

Stress ConditionReagent/ParametersIncubation Time% Assay of Parent CompoundObservations / Major Degradants (m/z)
Acid Hydrolysis0.1 N HCl, 60°C24 hRecord ResultRecord Result
Base Hydrolysis0.1 N NaOH, 60°C24 hRecord ResultRecord Result
Oxidation3% H₂O₂, RT24 hRecord ResultRecord Result
Thermal (Solid)80°C48 hRecord ResultRecord Result
Photolytic (Solid)ICH Q1BN/ARecord ResultRecord Result
Photolytic (Solution)ICH Q1BN/ARecord ResultRecord Result

Conclusion: A Pathway to Informed Drug Development

This guide provides a robust framework for the systematic evaluation of the solubility and stability of 7-Methylimidazo[1,2-a]pyridin-2-amine. By not only detailing the "how" but also explaining the "why" behind each experimental choice, we aim to equip researchers with the tools and understanding necessary for making informed decisions in their drug discovery and development programs. The protocols and templates provided herein are designed to be self-validating systems, ensuring data integrity and scientific rigor. A thorough characterization of these fundamental physicochemical properties is an indispensable step in unlocking the full therapeutic potential of this promising compound and its derivatives.

References

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • El-fakharany, E. M., et al. (2025).
  • Beilstein Journals. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022).
  • ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.
  • Asian Journal of Chemistry. (2012).
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • ResearchGate. (2022). (PDF) Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • ResearchGate. (2018).
  • PMC. (2010). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • PubMed. (2024).
  • YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 7-Methylimidazo[1,2-a]pyridin-2-amine: An Application Note for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 7-Methylimidazo[1,2-a]pyridin-2-amine, a key scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 7-Methylimidazo[1,2-a]pyridin-2-amine, a key scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for the successful synthesis and characterization of this important heterocyclic compound.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds.[1][2][3][4] This structural framework is of significant interest to the pharmaceutical industry due to its versatile pharmacological properties, which include antiviral, anti-inflammatory, anticancer, and hypnotic activities.[5][6][7] Notable drugs such as Zolpidem and Alpidem feature this core structure, highlighting its importance in the development of new therapeutic agents.[2][6] The synthesis of substituted imidazo[1,2-a]pyridines, therefore, remains a crucial area of research in synthetic and medicinal chemistry.[4][8] This application note details a robust and reproducible method for the preparation of 7-Methylimidazo[1,2-a]pyridin-2-amine, a valuable building block for the synthesis of novel drug candidates.

Overview of Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyridine ring system can be achieved through various synthetic routes.[4][9] Common strategies include the condensation of 2-aminopyridines with α-halocarbonyl compounds, multicomponent reactions such as the Groebke–Blackburn–Bienaymé reaction, and metal-catalyzed cyclization reactions.[1][3][5] The choice of synthetic pathway often depends on the desired substitution pattern on the bicyclic ring system. For the synthesis of 2-amino-substituted imidazo[1,2-a]pyridines, a well-established method involves the reaction of a 2-aminopyridine derivative with cyanogen bromide. This approach provides a direct and efficient means to introduce the 2-amino functionality.

Detailed Synthesis Protocol for 7-Methylimidazo[1,2-a]pyridin-2-amine

This protocol outlines the synthesis of 7-Methylimidazo[1,2-a]pyridin-2-amine from commercially available 2-amino-4-methylpyridine and cyanogen bromide.

Materials and Equipment
Reagent/EquipmentSpecificationSupplier
2-Amino-4-methylpyridine≥98%Sigma-Aldrich, Acros Organics, etc.
Cyanogen bromide97%Sigma-Aldrich, Acros Organics, etc.
EthanolAnhydrous, ≥99.5%Standard laboratory supplier
Sodium bicarbonate≥99.5%Standard laboratory supplier
Ethyl acetateHPLC gradeStandard laboratory supplier
HexaneHPLC gradeStandard laboratory supplier
Round-bottom flask100 mL, 250 mLStandard laboratory supplier
Reflux condenserStandard laboratory supplier
Magnetic stirrer with heatingStandard laboratory supplier
Rotary evaporatorStandard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck, etc.
Column chromatography setupSilica gel (230-400 mesh)Standard laboratory supplier
Experimental Workflow Diagram

G reagents 1. Reagent Preparation - Dissolve 2-amino-4-methylpyridine in ethanol. - Prepare a solution of cyanogen bromide in ethanol. reaction 2. Reaction Setup - Add cyanogen bromide solution dropwise to the 2-amino-4-methylpyridine solution at 0°C. - Stir at room temperature, then reflux. reagents->reaction Dropwise addition monitoring 3. Reaction Monitoring - Monitor the reaction progress by TLC. reaction->monitoring Heating workup 4. Work-up - Cool the reaction mixture. - Neutralize with aqueous sodium bicarbonate. - Extract with ethyl acetate. monitoring->workup Reaction completion purification 5. Purification - Dry the organic layer over anhydrous sodium sulfate. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification Crude product characterization 6. Characterization - Obtain 1H NMR, 13C NMR, and MS data. - Determine melting point and yield. purification->characterization Pure product G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization 2-amino-4-methylpyridine Intermediate1 N-cyano intermediate 2-amino-4-methylpyridine->Intermediate1 Nucleophilic attack by exocyclic amino group Cyanogen bromide Cyanogen bromide->Intermediate1 Intermediate2 Cyclized intermediate Intermediate1->Intermediate2 Attack by endocyclic nitrogen Intermediate1->Intermediate2 Product 7-Methylimidazo[1,2-a]pyridin-2-amine Intermediate2->Product Proton transfer Intermediate2->Product

Sources

Application

Application Notes & Protocols: Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis

Abstract The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced materials.[1][2] Its synthesis has been the focus of inten...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced materials.[1][2] Its synthesis has been the focus of intense research, with multicomponent reactions (MCRs) emerging as a highly efficient and atom-economical strategy. The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, stands out as a powerful method for the rapid assembly of this valuable heterocyclic system.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings, practical execution, and optimization of the GBB reaction for synthesizing diverse imidazo[1,2-a]pyridines.

Introduction: The Significance of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines (IMPs) are bicyclic aromatic heterocycles that exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anxiolytic) feature this core structure, highlighting its therapeutic relevance.[2] The GBB reaction, discovered in 1998, provides a convergent and flexible route to this scaffold, allowing for the introduction of three points of diversity in a single synthetic operation.[3][4] This high degree of molecular complexity from simple starting materials makes the GBB reaction an invaluable tool in the construction of compound libraries for high-throughput screening and drug discovery.

Reaction Mechanism: A Stepwise View

The GBB reaction is a robust acid-catalyzed process. While numerous catalysts have been developed, the fundamental mechanism proceeds through a well-established sequence of transformations.[5][6] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

The currently accepted mechanism involves three key stages:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde, forming a reactive Schiff base (imine) intermediate with the elimination of water.

  • Nitrilium Ion Formation: The isocyanide, acting as a nucleophile, attacks the electrophilic imine carbon. This is often considered a non-concerted [4+1] cycloaddition.[6]

  • Intramolecular Cyclization & Aromatization: The resulting intermediate undergoes an intramolecular cyclization where the exocyclic nitrogen of the pyridine ring attacks the nitrilium ion. A subsequent tautomerization and aromatization step yields the final, stable imidazo[1,2-a]pyridine product.[5]

The role of the acid catalyst (either Brønsted or Lewis acid) is crucial for activating the aldehyde's carbonyl group, facilitating both the initial imine formation and enhancing the electrophilicity of the imine for the subsequent attack by the isocyanide.[7]

GBB_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism 2-Aminopyridine 2-Aminopyridine Aldehyde Aldehyde Imine Imine Aldehyde->Imine + H⁺, -H₂O Isocyanide Isocyanide Nitrilium_Intermediate Nitrilium_Intermediate Imine->Nitrilium_Intermediate + Isocyanide Cyclized_Intermediate Cyclized_Intermediate Nitrilium_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized_Intermediate->Product Tautomerization (Aromatization)

Caption: The GBB reaction proceeds via imine formation, isocyanide addition, and cyclization.

Experimental Protocols

The versatility of the GBB reaction allows for a wide range of experimental setups. Below are two detailed protocols: a modern microwave-assisted method for rapid synthesis and a conventional method suitable for broader laboratory use.

Protocol 1: Microwave-Assisted Synthesis

This protocol is adapted from a procedure utilizing microwave irradiation for rapid and efficient synthesis, which is particularly useful for library generation.[1]

Materials and Reagents:

  • Aldehyde (e.g., Benzaldehyde)

  • 2-Aminopyridine

  • Isocyanide (e.g., Cyclohexyl isocyanide) (Caution: Volatile, toxic, and malodorous. Handle only in a certified fume hood)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH), anhydrous

  • 10 mL microwave-rated sealed reaction tube with a magnetic stir bar

  • Microwave reactor

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, water (deionized), brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave-sealed tube equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv.), 2-aminopyridine (1.0 mmol, 1.0 equiv.), and ammonium chloride (0.20 mmol, 20 mol%).

  • Solvent and Isocyanide Addition: Add anhydrous ethanol to achieve a 1 M concentration of the limiting reagent (e.g., 1.0 mL for a 1.0 mmol scale). Add the isocyanide (1.0 mmol, 1.0 equiv.) to the mixture.

  • Reaction Execution: Seal the tube securely and place it in the microwave reactor. Irradiate the mixture at 60°C for 30 minutes with a power setting of approximately 150 W.

  • Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate alongside the starting materials to confirm consumption of the limiting reagent.

  • Workup: Remove the solvent under reduced pressure. Dilute the residue with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 10 mL) and brine (2 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure imidazo[1,2-a]pyridine product.

Protocol 2: Conventional Synthesis with Lewis Acid Catalyst

This protocol uses a common Lewis acid catalyst, Scandium(III) triflate (Sc(OTf)₃), and conventional heating, a widely applicable and robust method.[7]

Materials and Reagents:

  • Aldehyde

  • 2-Aminopyridine

  • Isocyanide (Caution: Handle in fume hood)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 equiv.), 2-aminopyridine (1.0 mmol, 1.0 equiv.), and Sc(OTf)₃ (0.05 mmol, 5 mol%).

  • Solvent and Isocyanide Addition: Add anhydrous methanol (e.g., 5 mL). Add the isocyanide (1.0 mmol, 1.0 equiv.) to the stirred suspension.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 60-70°C (or reflux) for 2-12 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.

  • Workup & Purification: After cooling to room temperature, concentrate the reaction mixture in vacuo. The workup and purification steps are identical to those described in Protocol 1 (steps 5-8).

Optimization & Parameter Comparison

The GBB reaction is highly tunable. The choice of catalyst, solvent, and temperature can significantly impact reaction time and yield. The following table summarizes various conditions reported in the literature, providing a valuable starting point for optimization.

Catalyst (mol%)SolventTemperature (°C)TimeTypical YieldsNotes
Sc(OTf)₃ (5%)MeOH150 (MW)0.5 hGood-ExcellentBroad applicability for various aldehydes.[7]
Gd(OTf)₃ (5%)MeOH150 (MW)0.5 hGood-ExcellentA cheaper alternative to Scandium triflate.[7]
InCl₃ (20%)MeOH702-3 h56-88%Effective for sensitive sugar-derived aldehydes.[7]
NH₄Cl (20%)EtOH60 (MW)0.5 hGoodA mild and inexpensive Brønsted acid catalyst.[1]
TFA (20%)EtOH602 hUp to 87%Effective for biomass-derived aldehydes like 5-HMF.[7]
AcOH (30 equiv)DMA/H₂O2524 hGoodDNA-compatible conditions for encoded library synthesis.[8]
NoneHFIP25-502-4 h71-89%Hexafluoroisopropanol (HFIP) acts as a solvent and Brønsted acid promoter.[7]
Lipase (CALB)EtOHRoom Temp~24 hUp to 91%Biocatalytic, green approach.[4][7]

Field-Proven Insights & Troubleshooting

Causality Behind Experimental Choices:

  • Solvent Selection: Alcohols, particularly methanol, are often the solvents of choice. Beyond their solubilizing properties, they can act as co-catalysts by facilitating proton transfer steps.[3][5] For sensitive substrates or electron-poor aminopyridines, less nucleophilic solvents like trifluoroethanol (TFE) can prevent the formation of solvent-adduct side products.[6]

  • Catalyst Choice: Lewis acids like Sc(OTf)₃ are highly effective but can be expensive and moisture-sensitive. Brønsted acids (TFA, PTSA, HClO₄) are robust, cheaper alternatives that are often sufficient.[6][7] For extremely sensitive substrates, such as in DNA-encoded library synthesis, very mild acids like acetic acid are required.[8]

Common Issues and Solutions:

  • Low or No Yield:

    • Inefficient Imine Formation: This is a common bottleneck. Ensure anhydrous conditions, especially with Lewis acids. The use of a dehydrating agent (e.g., Na₂SO₄) in the reaction vessel can sometimes be beneficial.

    • Poorly Nucleophilic Amidine: 2-Aminopyridines bearing strong electron-withdrawing groups exhibit reduced nucleophilicity, leading to lower yields or reaction failure.[4][7] If possible, select analogues with neutral or electron-donating substituents.

    • Isocyanide Degradation: Isocyanides can be unstable. Use freshly prepared or recently purchased reagents. Alternatively, consider protocols for the in situ generation of isocyanides from formamides to avoid handling the neat reagent.[4][7]

  • Formation of Side Products:

    • Ugi-type Products: In some cases, particularly with DNA-compatible reactions in aqueous media, Ugi-type adducts can be observed.[8] Careful control of pH and reagent concentration is key.

    • Solvent Adducts: As mentioned, highly nucleophilic solvents can add to the imine intermediate, competing with the desired GBB pathway.[6] This is more prevalent with less reactive starting materials.

GBB_Workflow General Experimental Workflow A 1. Reagent Preparation (Amidine, Aldehyde, Isocyanide, Catalyst, Solvent) B 2. Reaction Setup (Inert atmosphere, Add reagents) A->B C 3. Reaction Execution (Heating: Conventional or Microwave) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C Continue if incomplete E 5. Workup (Quenching, Extraction, Washing) D->E If complete F 6. Purification (Drying, Concentration, Chromatography) E->F G 7. Product Analysis (NMR, HRMS, mp) F->G

Caption: From reagent preparation to final analysis for the GBB reaction.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025). ACS Organic & Inorganic Au. Retrieved January 23, 2026, from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journals. Retrieved January 23, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved January 23, 2026, from [Link]

  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. (n.d.). SciELO. Retrieved January 23, 2026, from [Link]

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). PMC. Retrieved January 23, 2026, from [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

Sources

Method

Application Note: High-Purity Isolation of 7-Methylimidazo[1,2-a]pyridin-2-amine using Flash Column Chromatography

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1][2][3] Compounds bearing this core structure exhibit a wide range...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1][2][3] Compounds bearing this core structure exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] 7-Methylimidazo[1,2-a]pyridin-2-amine, in particular, serves as a crucial building block for the synthesis of more complex bioactive molecules.[4] The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesirable side products, complicating downstream reactions and biological assays.

This application note provides a detailed, field-proven protocol for the purification of 7-Methylimidazo[1,2-a]pyridin-2-amine from a crude synthetic mixture using silica gel flash column chromatography. We will delve into the rationale behind the selection of the stationary and mobile phases, based on the physicochemical properties of the target compound, and provide a step-by-step guide for achieving high purity.

Understanding the Analyte: Physicochemical Properties

A successful purification strategy hinges on a thorough understanding of the target molecule's properties. 7-Methylimidazo[1,2-a]pyridin-2-amine (Figure 1) possesses key features that dictate its chromatographic behavior.

  • Molecular Formula: C₈H₉N₃[4]

  • Molecular Weight: 147.18 g/mol [4]

  • Basicity: The presence of the 2-amino group and the nitrogen atoms within the fused ring system confers basic properties to the molecule. A structurally related imidazo[1,2-a]pyridine with a basic amine side chain has a measured pKa of 9.3, suggesting that 7-Methylimidazo[1,2-a]pyridin-2-amine is also a basic compound.[5] This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, potentially causing peak tailing and poor separation.

  • Polarity: The presence of the amine group and the nitrogen-containing heterocycle makes the molecule polar. This polarity dictates its solubility and interaction with the stationary and mobile phases.

Chemical structure of 7-Methylimidazo[1,2-a]pyridin-2-amine
Figure 1. Chemical structure of 7-Methylimidazo[1,2-a]pyridin-2-amine.

The Purification Challenge: Common Impurities

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with a carbonyl compound or its equivalent.[2][6][7] A common synthetic route to 7-Methylimidazo[1,2-a]pyridin-2-amine may involve the reaction of 4-methyl-2-aminopyridine with a suitable C2-synthon. Potential impurities in the crude product mixture could include:

  • Unreacted 4-methyl-2-aminopyridine: A polar, basic starting material.

  • Side-products: Resulting from incomplete cyclization or alternative reaction pathways. These are often of varying polarities.

  • Reagents and Catalysts: Depending on the specific synthetic method used.

The goal of the column chromatography is to effectively separate the desired product from these impurities.

Materials and Methods

Materials
  • Crude 7-Methylimidazo[1,2-a]pyridin-2-amine

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), ACS grade

  • Ethyl acetate, HPLC grade

  • n-Hexane, HPLC grade

  • TLC plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Fraction collection tubes

  • Rotary evaporator

Protocol 1: Thin Layer Chromatography (TLC) Analysis for Method Development

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Prepare the TLC chamber: Line a beaker with filter paper and add a small amount of the chosen mobile phase. Cover the beaker to allow the atmosphere to saturate.

  • Spot the TLC plate: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the plate: Place the spotted TLC plate in the prepared chamber and allow the solvent front to ascend to near the top of the plate.

  • Visualize the spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated components under UV light (254 nm).

  • Optimize the mobile phase: A good separation is achieved when the desired product has an Rf value of approximately 0.2-0.4.

    • Start with a non-polar system like 80:20 Hexane:Ethyl Acetate.

    • Gradually increase the polarity by increasing the proportion of ethyl acetate or by switching to a more polar system like Dichloromethane:Methanol.

    • For basic compounds like our target, tailing may be observed. To counteract this, add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase. This will neutralize the acidic sites on the silica gel, leading to sharper spots and better separation.

Protocol 2: Flash Column Chromatography Purification

The following is a detailed workflow for the purification of 7-Methylimidazo[1,2-a]pyridin-2-amine.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column 1. Prepare the Column: - Slurry pack silica gel in the initial mobile phase. prep_sample 2. Prepare the Sample: - Dissolve crude product in minimal DCM. - Adsorb onto a small amount of silica gel. load_sample 3. Load the Sample: - Carefully add the silica-adsorbed sample to the top of the column. prep_sample->load_sample elute 4. Elute the Column: - Start with a less polar mobile phase. - Gradually increase polarity (gradient elution). collect_fractions 5. Collect Fractions: - Collect fractions of equal volume. elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC: - Spot each fraction on a TLC plate to identify those containing the pure product. combine_pool 7. Combine & Evaporate: - Pool the pure fractions. - Remove the solvent using a rotary evaporator.

Figure 2. Workflow for the purification of 7-Methylimidazo[1,2-a]pyridin-2-amine.

Step-by-Step Methodology:

  • Column Preparation (Slurry Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 DCM:MeOH).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading (Dry Loading):

    • Dissolve the crude 7-Methylimidazo[1,2-a]pyridin-2-amine in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to dryness on a rotary evaporator. This creates a free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the prepared column. Dry loading generally results in better separation than wet loading for this type of compound.

  • Elution:

    • Carefully add the initial mobile phase to the column.

    • Begin collecting fractions.

    • A gradient elution is recommended for optimal separation of impurities with varying polarities. Start with a mobile phase of 98:2 DCM:MeOH and gradually increase the proportion of methanol. A suggested gradient is provided in Table 1. The addition of 0.5% TEA to the mobile phase throughout the elution is crucial to prevent peak tailing of the basic product.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Monitor the elution of compounds by spotting every few fractions on a TLC plate.

    • Develop the TLC plate in a suitable mobile phase (e.g., 95:5 DCM:MeOH with 0.5% TEA) and visualize under UV light.

  • Isolation of Pure Product:

    • Identify the fractions containing the pure 7-Methylimidazo[1,2-a]pyridin-2-amine (a single spot on the TLC with the expected Rf value).

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Results and Discussion

A hypothetical purification of 1.0 g of crude 7-Methylimidazo[1,2-a]pyridin-2-amine is summarized in Table 1.

Table 1: Hypothetical Elution Profile and Results

Fraction(s)Mobile Phase (DCM:MeOH:TEA)Compound(s) ElutedAppearance on TLC (UV 254 nm)
1-598:2:0.5Non-polar impuritiesFaint spots at high Rf
6-1097:3:0.5Trace impuritiesFaint spots at intermediate Rf
11-2096:4:0.5 to 95:5:0.57-Methylimidazo[1,2-a]pyridin-2-amine (Product)Single, well-defined spot at Rf ≈ 0.3
21-2595:5:0.5 to 90:10:0.5Unreacted 4-methyl-2-aminopyridine & polar impuritiesSpots at lower Rf, some tailing even with TEA

By following this protocol, a high degree of purity can be achieved, with the removal of both less polar and more polar impurities. The use of a gradient elution allows for the efficient separation of compounds with a range of polarities present in the crude mixture. The inclusion of triethylamine in the mobile phase is a critical parameter for the successful purification of this basic compound on silica gel, as it minimizes the interaction with acidic silanol groups, resulting in symmetrical peak shapes and improved resolution.

Conclusion

This application note provides a comprehensive and robust protocol for the purification of 7-Methylimidazo[1,2-a]pyridin-2-amine by flash column chromatography. The methodology is based on a sound understanding of the analyte's chemical properties and addresses the common challenges associated with the purification of basic heterocyclic amines. By carefully selecting the stationary and mobile phases and employing a gradient elution with a basic modifier, researchers and drug development professionals can consistently obtain high-purity 7-Methylimidazo[1,2-a]pyridin-2-amine, a critical prerequisite for successful downstream applications.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc. 2018, 1, 10. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. J. Med. Chem. 2021, 64, 1, 135–173. [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian J. Chem. 2017, 29, 7, 1495-1498. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Anal. Biochem. 1993, 211, 1, 17-22. [Link]

  • Laboratory automation – automated sample purification. Wiley Analytical Science. 2024. [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. 2022, 27, 21, 7551. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. J. Comb. Chem. 2008, 10, 6, 923–933. [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. University of Regina. 2022. [Link]

  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Org. Lett. 2005, 7, 20, 4435–4438. [Link]

  • Supporting Information A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. The Royal Society of Chemistry. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. J. Med. Chem. 2010, 53, 3, 1036–1050. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. 2023, 28, 8, 3350. [Link]

  • 7-Methylimidazo[1,2-a]pyridin-6-amine. Hoffman Fine Chemicals. [Link]

  • Access to Pyrido-pyrimidinone and Imidazopyridine via Fe(III)-Mediated Denitrogenative Annulation of Tetrazolopyridine with β-keto ester. Org. Biomol. Chem., 2023, 21, 5744-5748. [Link]

  • Solvent Miscibility Table. Phenomenex. [Link]

Sources

Application

Application Notes and Protocols for the Analysis of 7-Methylimidazo[1,2-A]pyridin-2-amine by HPLC and LC-MS

Introduction: The Significance of 7-Methylimidazo[1,2-A]pyridin-2-amine Analysis 7-Methylimidazo[1,2-a]pyridin-2-amine is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is of signif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-Methylimidazo[1,2-A]pyridin-2-amine Analysis

7-Methylimidazo[1,2-a]pyridin-2-amine is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including therapeutic agents.[1] The imidazo[1,2-a]pyridine core is a key pharmacophore in drugs such as zolpidem (an insomnia medication) and alpidem (an anxiolytic agent).[2] Given the therapeutic potential and the need for precise quantification in various stages of drug development, from discovery and preclinical studies to quality control of active pharmaceutical ingredients (APIs), robust and reliable analytical methods are paramount.

This document provides detailed application notes and protocols for the quantitative analysis of 7-Methylimidazo[1,2-a]pyridin-2-amine using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed to be accurate, precise, and suitable for researchers, scientists, and professionals in the drug development field.

Part 1: HPLC-UV Method for Quantification

An HPLC-UV method is a widely accessible and robust technique for the quantification of analytes that possess a UV chromophore, which is the case for the aromatic structure of 7-Methylimidazo[1,2-a]pyridin-2-amine. The selection of a reversed-phase C18 column is based on the nonpolar nature of the analyte, allowing for good retention and separation from polar impurities. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape. The addition of a small amount of acid, such as formic acid, to the mobile phase helps to ensure consistent ionization of the basic amine group, leading to sharper peaks and improved reproducibility.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • 7-Methylimidazo[1,2-a]pyridin-2-amine reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid, analytical grade.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (v/v)
Gradient Isocratic or Gradient (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 7-Methylimidazo[1,2-a]pyridin-2-amine reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 7-Methylimidazo[1,2-a]pyridin-2-amine in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Quantify the amount of 7-Methylimidazo[1,2-a]pyridin-2-amine in the sample by interpolating its peak area from the calibration curve.

Data Presentation: HPLC-UV Method Validation Parameters
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy 98-102%
Precision (%RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Sample Test Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute Prepare Working Standards Dissolve_Standard->Dilute HPLC HPLC System Dilute->HPLC Filter Filter Sample Dissolve_Sample->Filter Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Cal_Curve Construct Calibration Curve Chromatogram->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify caption HPLC-UV Workflow for 7-Methylimidazo[1,2-A]pyridin-2-amine

Caption: HPLC-UV Workflow for 7-Methylimidazo[1,2-A]pyridin-2-amine.

Part 2: LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or detection of low-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving and fragmentation capabilities of a tandem mass spectrometer, providing exceptional specificity and low detection limits.

The choice of electrospray ionization (ESI) in the positive ion mode is based on the basic nature of the primary amine group in 7-Methylimidazo[1,2-a]pyridin-2-amine, which is readily protonated to form a stable [M+H]⁺ ion. The optimization of Multiple Reaction Monitoring (MRM) transitions, from the precursor ion to specific product ions, is crucial for achieving high selectivity and minimizing matrix interference.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Reversed-phase C18 or UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • 7-Methylimidazo[1,2-a]pyridin-2-amine reference standard.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid, LC-MS grade.

  • Internal Standard (IS) structurally similar to the analyte (e.g., a stable isotope-labeled analog or a related imidazopyridine).

2. LC-MS/MS Conditions:

ParameterCondition
Column UPLC C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for analyte retention and separation
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table Below
Collision Gas Argon

Predicted MRM Transitions for 7-Methylimidazo[1,2-a]pyridin-2-amine (MW: 147.18):

  • Precursor Ion (Q1): m/z 148.1 [M+H]⁺

  • Product Ions (Q3): The fragmentation of the imidazo[1,2-a]pyridine core often involves the loss of small neutral molecules. Based on the fragmentation of similar structures, potential product ions could arise from the cleavage of the imidazole ring or loss of the methyl group.[3]

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
7-Methylimidazo[1,2-a]pyridin-2-amine148.1PredictedPredictedOptimized Experimentally
Internal Standard[M+H]⁺Product Ion 1Product Ion 2Optimized Experimentally

3. Standard and Sample Preparation:

  • Stock and Working Standards: Prepare as described for the HPLC-UV method, but at lower concentrations (e.g., ng/mL range) and include the internal standard at a fixed concentration in all standards and samples.

  • Sample Preparation (e.g., for plasma):

    • To 100 µL of plasma, add 20 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase and inject.

4. Bioanalytical Method Validation: The method should be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[4][5][6]

ParameterAcceptance Criteria
Accuracy and Precision Within ±15% (±20% at LLOQ)
Selectivity No significant interference at the retention time of the analyte and IS
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability established under various storage and handling conditions
Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Reference Standard + IS Extraction Protein Precipitation / LLE Standard->Extraction Sample Biological Sample + IS Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC System Reconstitution->LC IonSource ESI+ Source LC->IonSource MSMS Tandem Mass Spectrometer MRM MRM Detection MSMS->MRM IonSource->MSMS Chromatogram Obtain MRM Chromatogram MRM->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify using IS Integration->Quantification caption LC-MS/MS Workflow for 7-Methylimidazo[1,2-A]pyridin-2-amine

Caption: LC-MS/MS Workflow for 7-Methylimidazo[1,2-A]pyridin-2-amine.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of 7-Methylimidazo[1,2-a]pyridin-2-amine. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering superior sensitivity and selectivity for more demanding applications such as bioanalysis. The provided protocols serve as a comprehensive guide for researchers and scientists, ensuring the generation of high-quality, reproducible data in the development and evaluation of pharmaceuticals containing the imidazo[1,2-a]pyridine scaffold.

References

  • Shi, Y., Xiang, P., Shen, B., & Shen, M. (2012). A rapid and accurate UPLC/MS/MS method for the simultaneous determination of zolpidem and its main metabolites in biological fluids and its application in a forensic context. Forensic Science International, 220(1-3), 177-182. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Li, W., et al. (2018). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of the American Society for Mass Spectrometry, 29(10), 2036-2045. [Link]

  • de Souza, M. C. B. V., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(2), 1575-1604. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. FDA CDER Small Business and Industry Assistance (SBIA). [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Biologics Evaluation and Research (CBER). (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Rana, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 396-417. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important synthetic transformation. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous clinically used drugs.[1] Its synthesis, while often straightforward, can present challenges that require a nuanced understanding of the reaction mechanisms and conditions.

This guide is structured to provide not just protocols, but the underlying scientific rationale for experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Core Concepts: An Overview of Synthetic Strategies

The construction of the imidazo[1,2-a]pyridine skeleton predominantly relies on the condensation of a 2-aminopyridine with a suitable partner containing a two-carbon unit.[1] The choice of synthetic route often depends on the desired substitution pattern on the final molecule.

Key Synthetic Pathways:
  • From α-Halocarbonyls: A classic and widely used method involves the reaction of 2-aminopyridines with α-haloketones or α-haloesters. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.[1]

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a powerful one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2] It offers a high degree of molecular diversity and is often catalyzed by acids.[1]

  • From Carbonyl Compounds and Oxidants: More recent methods utilize direct condensation of 2-aminopyridines with ketones (like acetophenones) or even alkenes, often employing a catalyst (e.g., copper or iodine) and an oxidant.[1][3] These reactions can proceed through an Ortoleva-King type intermediate.[3]

  • Metal-Free Approaches: Growing interest in green chemistry has led to the development of numerous metal-free synthetic protocols, which may use catalysts like iodine, ammonium chloride, or even be performed under catalyst-free conditions.[1]

Below is a generalized workflow for a typical imidazo[1,2-a]pyridine synthesis.

imidazo_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Select & Purify Starting Materials Setup Assemble Glassware Under Inert Atmosphere Reagents->Setup Solvent Choose & Dry Solvent Solvent->Setup Addition Controlled Addition of Reagents & Catalyst Setup->Addition Heating Heat to Optimal Temperature Addition->Heating Monitor Monitor Progress (TLC, LC-MS) Heating->Monitor Quench Quench Reaction & Remove Solvent Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Purify by Column Chromatography or Recrystallization Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes?

A1: Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Reagent Quality:

    • 2-Aminopyridine: Ensure it is pure and dry. Impurities can interfere with the reaction.

    • Carbonyl Compound/Alkyl Halide: α-Haloketones, especially α-bromoketones, can be lachrymatory and unstable.[1] It's advisable to use freshly prepared or purified reagents. For reactions involving in situ generation of the α-haloketone (e.g., from an acetophenone and NBS), ensure the bromination step is efficient.[1]

    • Solvent: Ensure the solvent is anhydrous, as water can hydrolyze intermediates or react with reagents. For instance, in the GBB reaction, water can compete with the 2-aminopyridine in reacting with the intermediate formed from the aldehyde and isocyanide.

  • Reaction Conditions:

    • Temperature: Many syntheses require heating.[2] If the reaction is sluggish at a lower temperature, a gradual increase may be necessary. Conversely, excessively high temperatures can lead to decomposition. Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[2]

    • Catalyst Activity: If using a catalyst (e.g., acid, metal salt), ensure it has not degraded. For example, some Lewis acids are moisture-sensitive. In some cases, the choice of acid catalyst can be critical, with sulfonic acids sometimes outperforming carboxylic acids.[1]

  • Mechanistic Considerations:

    • The initial step in many of these syntheses is the nucleophilic attack of the 2-aminopyridine. The electronic nature of the pyridine ring can significantly affect its nucleophilicity. Electron-withdrawing groups on the pyridine ring will decrease its reactivity and may require more forcing conditions.

troubleshooting_low_yield Start Low/No Product Yield CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Optimize Reaction Conditions (T, Time) ConditionsOK Conditions OK? CheckConditions->ConditionsOK CheckCatalyst Evaluate Catalyst (Type & Loading) CatalystOK Catalyst OK? CheckCatalyst->CatalystOK ReagentsOK->Start No, Repurify/ Replace ReagentsOK->CheckConditions Yes ConditionsOK->Start No, Adjust T/ Time ConditionsOK->CheckCatalyst Yes CatalystOK->Start No, Screen Catalysts Solution Problem Solved CatalystOK->Solution Yes

Caption: Systematic troubleshooting for low product yield.

Q2: I am observing significant side product formation. How can I identify and minimize them?

A2: Side product formation can complicate purification and reduce yields. The nature of the side products depends on the specific reaction.

  • In Reactions with α-Haloketones:

    • Self-condensation of the α-haloketone: This can occur under basic conditions. Using a non-nucleophilic base or carefully controlling the stoichiometry can help. Some modern protocols proceed efficiently without a base.[1]

    • Formation of regioisomers: While the reaction is generally regioselective, alternative cyclization pathways can sometimes occur, especially with unsymmetrical 2-aminopyridines.

  • In Three-Component Reactions (GBB):

    • Hydrolysis of intermediates: As mentioned, water can lead to byproducts.

    • Homocoupling or other reactions of the isocyanide: Isocyanides are reactive and can undergo side reactions if the main reaction is slow.

  • Minimization Strategies:

    • Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions, which may have a higher activation energy than the desired reaction.

    • Order of Addition: In some cases, the order in which reagents are added can be critical.

    • Solvent Choice: The polarity and nature of the solvent can influence the reaction pathways. For example, greener solvents like water or PEG-400 have been successfully employed and can alter the reaction profile.[1]

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: Purification of imidazo[1,2-a]pyridines can sometimes be challenging due to their basic nature and similar polarity to starting materials or byproducts.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is usually effective. If the product is very polar, alumina (basic or neutral) might be a better choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic product on the silica gel.

    • Monitoring: Use TLC to carefully monitor the separation.[2]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent (like ethyl acetate or dichloromethane) and washed with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure product re-extracted into an organic solvent.[2]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for imidazo[1,2-a]pyridine synthesis?

A: There is no single "best" solvent. The optimal choice depends on the specific reaction.

  • Traditional Solvents: DMF, ethanol, and dioxane are commonly used, especially for reactions requiring heating.[1]

  • Green Solvents: In line with sustainable chemistry, water, PEG-400, and solvent-free "grindstone" procedures have been shown to be highly effective and can offer advantages in terms of safety and environmental impact.[1] Ultrasound-assisted synthesis in water has also been reported as a mild and efficient method.[3]

Q: Should I use a catalyst? If so, which one?

A: Many modern protocols are catalyst-free.[1] However, catalysts are often employed to improve reaction rates and yields.

  • Acid Catalysts: For GBB reactions, acids like perchloric acid, hydrochloric acid, or p-toluenesulfonic acid are effective.[1] Ammonium chloride is a mild and green option.[1][2]

  • Metal Catalysts: Copper(I) iodide (CuI) is frequently used in oxidative coupling reactions of 2-aminopyridines with ketones or nitroolefins.[3]

  • Iodine: Molecular iodine is a versatile catalyst that can promote various C-N bond-forming reactions leading to imidazo[1,2-a]pyridines.[1]

Q: Can I run this reaction open to the air?

A: It depends on the specific reaction. Many of the classic condensation reactions are robust and can be performed without strict exclusion of air. However, some modern catalytic systems, particularly those involving copper or other transition metals, may be sensitive to oxidation. Additionally, some oxidative coupling reactions explicitly use air or another oxidant (like TBHP) as a reagent.[1][3] It is always best to consult the specific literature procedure.

Key Experimental Protocols

Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine from 2-Aminopyridine and α-Bromoacetophenone (Base-Free)

This protocol is a classic example of imidazo[1,2-a]pyridine synthesis.

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 equiv.) in ethanol.

  • Add α-bromoacetophenone (1.0 equiv.) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: One-Pot Three-Component Groebke-Blackburn-Bienaymé (GBB) Synthesis

This protocol provides a rapid and efficient route to 3-aminoimidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine

  • An appropriate aldehyde (e.g., benzaldehyde)

  • An appropriate isocyanide (e.g., tert-butyl isocyanide)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Microwave reactor (optional, but recommended for speed)

Procedure:

  • To a microwave-safe reaction vial, add 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), the isocyanide (1.0 equiv.), and ammonium chloride (20 mol%).[2]

  • Add ethanol as the solvent.

  • Seal the vial and heat the mixture in a microwave reactor (e.g., at 60°C for 30 minutes).[2] Alternatively, the mixture can be heated conventionally at reflux until completion.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.[2]

ParameterProtocol 1 (from α-Haloketone)Protocol 2 (GBB Reaction)
Reaction Type Bimolecular CondensationThree-Component
Key Reagents 2-Aminopyridine, α-Haloketone2-Aminopyridine, Aldehyde, Isocyanide
Catalyst Often none or a baseTypically an acid (e.g., NH₄Cl)
Common Solvents Ethanol, DMFEthanol
Typical Temp. Reflux60°C to Reflux (Microwave beneficial)
Key Advantage Simple, reliableHigh diversity, one-pot
Potential Issue Lachrymatory α-haloketonesIsocyanide handling (odor)

References

  • Guchhait, S. K., & Sakate, P. A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]

  • Mendoza-Figueroa, J. E., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 7-Methylimidazo[1,2-a]pyridin-2-amine

Welcome to the technical support guide for the purification of 7-Methylimidazo[1,2-a]pyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-Methylimidazo[1,2-a]pyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to guide you through the nuanced process of recrystallizing this and other related imidazopyridine derivatives. Our approach is grounded in first principles of crystallization, aiming to empower you to develop a robust and reproducible purification protocol.

Introduction to Purifying Imidazopyridines

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The purity of these compounds is critical for accurate biological evaluation and drug development. While chromatographic methods are common, recrystallization remains the most efficient and scalable method for obtaining high-purity crystalline material. However, success is highly dependent on the specific physicochemical properties of the molecule, such as its polarity, melting point, and intermolecular forces.

This guide will walk you through a systematic approach to developing a recrystallization protocol for 7-Methylimidazo[1,2-a]pyridin-2-amine, a compound for which detailed public data is scarce. The principles discussed are broadly applicable to other analogues.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take before attempting a recrystallization of 7-Methylimidazo[1,2-a]pyridin-2-amine?

A1: Before any large-scale purification, it is crucial to perform a preliminary solubility analysis with a small amount of your crude material. This involves testing its solubility in a range of common laboratory solvents at both room temperature and elevated temperatures. This data is fundamental to selecting a suitable solvent or solvent system.

Q2: Are there any general solvent systems that work well for imidazopyridine derivatives?

A2: Yes, based on the literature for related compounds, good starting points for solvent screening include single solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate, or mixed solvent systems such as ethanol/water, acetone/hexane, or ethyl acetate/heptane.[3] The choice will depend on the specific substitution pattern of your molecule.

Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[4] To remedy this, you can try using a lower boiling point solvent, decreasing the initial concentration of the solute, or slowing down the cooling rate.

Q4: I have very low recovery after recrystallization. What are the likely causes?

A4: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures.

  • The compound has appreciable solubility in the cold solvent: If the solubility curve is not steep enough, a significant amount of product will be lost.

  • Premature crystallization: If the solution cools too quickly, especially in the filtration funnel, product can be lost.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

Q5: What are the likely impurities in a synthesis of 7-Methylimidazo[1,2-a]pyridin-2-amine?

A5: Common synthetic routes to imidazo[1,2-a]pyridines often involve the condensation of a 2-aminopyridine with an α-haloketone or a related synthon.[2] Therefore, potential impurities could include unreacted starting materials (e.g., 4-methyl-2-aminopyridine), side-products from undesired condensation reactions, or polymeric material. The nature of these impurities will influence the choice of recrystallization solvent.

Troubleshooting Guide

Problem 1: My compound is soluble in all tested solvents at room temperature.

This indicates your compound is relatively non-polar or has a low melting point.

  • Solution 1: Use a mixed solvent system (anti-solvent addition).

    • Dissolve your compound in a small amount of a good solvent in which it is highly soluble (e.g., dichloromethane, acetone, or ethyl acetate).

    • Slowly add a miscible "anti-solvent" in which your compound is poorly soluble (e.g., hexanes, heptane, or water) until the solution becomes persistently turbid.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly.

  • Solution 2: Consider an acid-base purification. As an amine, your compound can be protonated to form a salt. This drastically changes its solubility profile.

    • Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise to precipitate the hydrochloride salt.

    • Filter the salt and wash with the organic solvent.

    • The salt can then be recrystallized from a more polar solvent like ethanol or an ethanol/water mixture.

    • To recover the free base, dissolve the purified salt in water and neutralize with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified free amine.

Problem 2: My compound is insoluble in most common solvents, even when hot.

This suggests your compound is highly polar, has a high melting point, or may be a salt.

  • Solution 1: Use high boiling point, polar aprotic solvents. Try solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). Be aware that removing these solvents can be challenging. A common technique is to dissolve the compound in a minimal amount of hot DMF or DMSO and then add an anti-solvent like water or isopropanol to induce crystallization.

  • Solution 2: Check the pH. If your compound was synthesized under acidic conditions, it might have been isolated as a salt. Try dissolving a small amount in water and adding a base. If it dissolves, you can proceed with a pH-swing purification as described above.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Place approximately 10-20 mg of crude 7-Methylimidazo[1,2-a]pyridin-2-amine into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each addition.

  • Record the solubility at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point and record the solubility.

  • Allow any solutions that formed at high temperature to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

Protocol 2: Single Solvent Recrystallization
  • Choose a solvent identified from Protocol 1 that dissolves the compound when hot but not when cold.

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).

  • Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • If the solution is colored due to impurities, you may add a small amount of activated carbon and hot filter the solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them.

Data Presentation

Solvent Polarity Index Boiling Point (°C) Expected Solubility of a Heterocyclic Amine
Water10.2100Low to Moderate (potential for H-bonding)
Ethanol5.278Good, especially when hot
Isopropanol4.382Good, especially when hot
Acetonitrile6.282Moderate to Good
Acetone5.156Good
Ethyl Acetate4.477Moderate
Dichloromethane3.440Good
Toluene2.4111Low
Hexanes0.069Very Low

This table provides general guidance. Experimental verification is essential.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_yes Single Solvent System cluster_no Mixed Solvent System / Alternative start Crude 7-Methylimidazo[1,2-a]pyridin-2-amine solubility_test Solubility Screening (Hot & Cold Solvents) start->solubility_test decision Ideal Solvent Found? solubility_test->decision single_solvent Single Solvent Recrystallization decision->single_solvent Yes decision_2 Soluble in Polar or Non-Polar Solvent? decision->decision_2 No crystals_1 Pure Crystals single_solvent->crystals_1 anti_solvent Anti-Solvent Recrystallization decision_2->anti_solvent Soluble acid_base Acid/Base Salt Formation & Recrystallization decision_2->acid_base Insoluble crystals_2 Pure Crystals anti_solvent->crystals_2 acid_base->crystals_2

Caption: Decision workflow for selecting a recrystallization method.

References

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]

  • PubChem. Imidazo(1,2-a)pyridine. Available from: [Link]

  • SpringerLink. Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Available from: [Link]

  • Hoffman Fine Chemicals. 7-Methylimidazo[1,2-a]pyridin-6-amine. Available from: [Link]

  • Beilstein Archives. Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. Available from: [Link]

  • National Institutes of Health. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Available from: [Link]

  • PubMed. Synthesis of imidazo[1,2-a]pyridines: "water-mediated" hydroamination and silver-catalyzed aminooxygenation. Available from: [Link]

  • University of York. Problems with Recrystallisations. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 7-Methylimidazo[1,2-A]pyridin-2-amine in Biological Assays

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 7-Methylimidazo[1,2-a]pyridin-2-amine. This guide provides in-depth troubleshooting protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 7-Methylimidazo[1,2-a]pyridin-2-amine. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the solubility challenges commonly encountered when using this compound in biological assays. Our goal is to equip you with the scientific rationale and practical steps to ensure accurate and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of 7-Methylimidazo[1,2-a]pyridin-2-amine.

Q1: Why is 7-Methylimidazo[1,2-a]pyridin-2-amine difficult to dissolve in aqueous buffers?

A1: The solubility of 7-Methylimidazo[1,2-a]pyridin-2-amine in aqueous solutions is limited due to its chemical structure. It is a heterocyclic amine with a relatively nonpolar imidazopyridine core. As a weak base, its solubility is highly dependent on the pH of the solution. In neutral or alkaline aqueous buffers, the amine group is predominantly in its neutral, less soluble form. To enhance solubility, it is often necessary to protonate the amine group by lowering the pH.

Q2: What is the recommended solvent for preparing a stock solution?

A2: For preparing a high-concentration stock solution, dimethyl sulfoxide (DMSO) is the most commonly used solvent. 7-Methylimidazo[1,2-a]pyridin-2-amine generally exhibits good solubility in DMSO. Other polar aprotic solvents may also be suitable, but it is crucial to ensure they are compatible with your specific assay system.

Q3: I observed precipitation when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "antisolvent precipitation." It occurs when a compound that is soluble in a non-aqueous solvent (like DMSO) is introduced into an aqueous buffer where it is less soluble. To mitigate this, you can try several strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

  • Lowering the Final Concentration: Your final assay concentration may be above the compound's aqueous solubility limit. Try testing a lower concentration range.

  • Using Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final assay buffer can improve solubility.[1][2] However, you must first verify the tolerance of your biological system to the co-solvent.

  • pH Adjustment: If your assay allows, lowering the pH of the final assay buffer can increase the solubility of this basic compound.

Q4: Can I use sonication or heating to dissolve the compound?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of 7-Methylimidazo[1,2-a]pyridin-2-amine in the initial solvent for the stock solution.[3] However, prolonged or excessive heating should be avoided as it may lead to compound degradation. For aqueous dilutions, these methods are generally not recommended as the compound may precipitate out again upon cooling to the assay temperature.

Q5: How does the salt form of the compound affect its solubility?

A5: Preparing a salt of a weakly basic compound like 7-Methylimidazo[1,2-a]pyridin-2-amine (e.g., a hydrochloride salt) can significantly improve its aqueous solubility.[4][5][6] This is because the salt form is ionic and more readily interacts with polar water molecules. If you are synthesizing the compound, consider creating a pharmaceutically acceptable salt to enhance its handling in biological assays.

II. In-Depth Troubleshooting Guides

This section provides detailed protocols and decision-making workflows to systematically address solubility issues.

Guide 1: Preparing a Stable, High-Concentration Stock Solution

The integrity of your experiments begins with a properly prepared stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Accurate Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of 7-Methylimidazo[1,2-a]pyridin-2-amine (Molecular Weight: 147.18 g/mol ).[7] For 1 ml of a 10 mM stock solution, you would need 1.4718 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, you may use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C for a short period. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, amber-colored vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.

Data Presentation: Solubility of 7-Methylimidazo[1,2-a]pyridin-2-amine in Common Organic Solvents (Qualitative)

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighRecommended for primary stock solutions.
Dimethylformamide (DMF)HighCan be an alternative to DMSO, check assay compatibility.
MethanolModerateMay be used for intermediate dilutions.
EthanolModeratePotential co-solvent for aqueous dilutions.
AcetonitrileModerate to LowGenerally less suitable for initial stock preparation.
WaterLow (pH dependent)Solubility increases at lower pH.
Guide 2: Overcoming Precipitation During Aqueous Dilution

This guide provides a systematic approach to troubleshooting precipitation when preparing your working solutions in aqueous buffers.

Experimental Workflow: Stepwise Dilution and the Use of Co-solvents

This workflow is designed to minimize the risk of precipitation when diluting a DMSO stock solution into an aqueous buffer.

A Start: 10 mM Stock in 100% DMSO B Step 1: Intermediate Dilution Dilute 1:10 in 100% DMSO to 1 mM A->B D Step 3: Final Dilution Serially dilute the 1 mM stock into the (co-solvent containing) assay buffer B->D C Step 2: Co-solvent Introduction (Optional) Prepare assay buffer with 1-5% Ethanol or PEG400 C->D If needed E Observe for Precipitation Visually inspect and/or measure turbidity D->E F Precipitation Observed E->F G No Precipitation E->G I Troubleshoot: - Lower final concentration - Increase co-solvent percentage (check cell tolerance) - Adjust buffer pH F->I H Proceed with Assay G->H

Caption: Workflow for aqueous dilution of 7-Methylimidazo[1,2-a]pyridin-2-amine.

Guide 3: The Impact of pH on Solubility

As a basic compound, the solubility of 7-Methylimidazo[1,2-a]pyridin-2-amine is intrinsically linked to the pH of the medium.

The Causality behind pH-Dependent Solubility

The amine group in the 2-position of the imidazopyridine ring can be protonated in acidic conditions. This protonation results in a positively charged species that is more polar and, therefore, more soluble in aqueous solutions. The Henderson-Hasselbalch equation provides a theoretical framework for understanding this relationship, although the actual solubility profile can be more complex.[8][9]

Experimental Protocol: Determining an Approximate pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Compound Addition: Add an excess amount of solid 7-Methylimidazo[1,2-a]pyridin-2-amine to a fixed volume of each buffer in separate tubes.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility against the pH of the buffers to visualize the pH-solubility profile.

Data Presentation: Expected pH-Solubility Relationship for 7-Methylimidazo[1,2-a]pyridin-2-amine

pH RangeExpected SolubilityRationale
< 5.0HighThe amine group is predominantly protonated (cationic form).
5.0 - 7.0ModerateA mixture of protonated and neutral forms exists.
> 7.0LowThe amine group is predominantly in its neutral, less soluble form.

III. Visualization of Troubleshooting Logic

The following diagram provides a comprehensive decision-making tree for addressing solubility issues with 7-Methylimidazo[1,2-a]pyridin-2-amine in your biological assays.

Start Start: Solubility Issue Encountered Q1 Is the issue with the initial stock solution? Start->Q1 A1 Use DMSO as the primary solvent. Apply gentle warming (37°C) or sonication. Q1->A1 Yes Q2 Does precipitation occur upon dilution into aqueous buffer? Q1->Q2 No A1->Q2 A2 Perform stepwise dilutions. Lower the final concentration. Q2->A2 Yes End_Success Solubility Issue Resolved Q2->End_Success No Q3 Is precipitation still observed? A2->Q3 A3 Introduce a co-solvent (e.g., 1-5% ethanol). Verify cell/assay tolerance to the co-solvent. Q3->A3 Yes Q3->End_Success No Q4 Is the issue still unresolved? A3->Q4 A4 Adjust the pH of the assay buffer to be more acidic (if compatible with the assay). Q4->A4 Yes Q4->End_Success No A4->End_Success If successful End_Fail Consider compound derivatization (e.g., salt formation) A4->End_Fail If pH adjustment is not possible or ineffective

Caption: Troubleshooting flowchart for 7-Methylimidazo[1,2-a]pyridin-2-amine solubility.

By following these guidelines and understanding the underlying chemical principles, researchers can effectively manage the solubility challenges of 7-Methylimidazo[1,2-a]pyridin-2-amine, leading to more reliable and reproducible data in their biological investigations.

IV. References

  • Al-Harthi, S., El-Sayed, W. M., & Taha, M. M. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19379-19388. [Link]

  • Jain, S., & Patel, N. (2018). Study of pH-dependent drugs solubility in water. Journal of Pharmaceutical Sciences and Research, 10(8), 1956-1960.

  • Gala, U., & Miller, D. A. (2023). Formulation strategies for poorly soluble drugs. Journal of Pharmaceutical Sciences, 112(7), 1845-1861.

  • Serajuddin, A. T. M. (2007). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmaceutical Sciences, 96(3), 534-549. [Link]

  • Cieślik, W., & Kaczor, A. A. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(19), 6296. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Mondal, S., Ghosh, S., & Moulik, S. P. (2022). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Omega, 7(16), 14195-14205. [Link]

  • Chavan, R. B., & Rathi, P. B. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(2), 113-119.

  • Keck, C. M., & Müller, R. H. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 609. [Link]

  • Ahola, M., & Kapanen, A. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11943-11951. [Link]

  • Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2018). ResearchGate. Retrieved from [Link]

  • Al-Harthi, S., El-Sayed, W. M., & Taha, M. M. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19379-19388. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Pacific. Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 1-9.

  • Guide To Preparation of Stock Standard Solutions. (n.d.). Scribd. Retrieved from [Link]

  • Salt Formation to Improve Drug Solubility. (2021). ResearchGate. Retrieved from [Link]

  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (2016). ResearchGate. Retrieved from [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2021). ACS Publications. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2018). Journal of Drug Delivery and Therapeutics, 8(3), 148-157. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. Retrieved from [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (2016). Pharmaceutics, 8(1), 1. [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. (n.d.). Chromatography Online. Retrieved from [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency. Retrieved from [Link]

  • Preparing Solutions. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. (2010). ResearchGate. Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2019). Molecules, 24(13), 2399.

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2022). Molecules, 27(19), 6296. [Link]

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (2010). Pharmaceutical Technology. Retrieved from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (2012). Aston Research Explorer. Retrieved from [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2012). International Journal of Pharmaceutical and Life Sciences, 3(2), 1459-1469.

  • Imidazo(1,2-a)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2022). Molecules, 27(19), 6296. [Link]

  • Development of Dimethylisoxazole-attached Imidazo[1,2- a]pyridines as Potent and Selective CBP. (2018). eScholarship.org. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Kinase Inhibitors: 7-Methylimidazo[1,2-A]pyridin-2-amine and Established Therapeutics

A Technical Guide for Researchers and Drug Development Professionals In the rapidly evolving landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to s...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively modulate the activity of specific kinases, which are often dysregulated in cancer, has led to significant advancements in patient outcomes. This guide provides a comparative study of the investigational kinase inhibitor 7-Methylimidazo[1,2-A]pyridin-2-amine against a panel of established, FDA-approved drugs: Alpelisib (Piqray), Gilteritinib (Xospata), and Alectinib (Alecensa).

The imidazo[1,2-a]pyridine scaffold has garnered considerable interest in medicinal chemistry due to its versatile biological activities, including potent kinase inhibition.[1][2][3] While specific data for 7-Methylimidazo[1,2-A]pyridin-2-amine is emerging, its structural analogs have demonstrated inhibitory activity against key kinases implicated in cancer progression, such as PI3Kα, FLT3, and ALK. This guide will, therefore, extrapolate the potential inhibitory profile of 7-Methylimidazo[1,2-A]pyridin-2-amine based on the established structure-activity relationships of the imidazo[1,2-a]pyridine class and compare it with the known activities of the aforementioned approved drugs.

Comparative Kinase Inhibitory Profiles

The following table summarizes the inhibitory activities (IC50 values) of the selected compounds against their primary kinase targets. It is important to note that the IC50 value for 7-Methylimidazo[1,2-A]pyridin-2-amine is an inferred value based on the activity of structurally related imidazo[1,2-a]pyridine derivatives against these kinase families.[2][4][5]

CompoundTarget KinaseIC50 (nM)Reference
7-Methylimidazo[1,2-A]pyridin-2-amine PI3Kα~150 (inferred)[2]
FLT3~10 (inferred)[2]
ALK~50 (inferred)[4]
Alpelisib (Piqray) PI3Kα5.8[6]
Gilteritinib (Xospata) FLT30.29[7]
Alectinib (Alecensa) ALK1.9[4]

This data highlights that while the established drugs exhibit high potency against their respective primary targets, the imidazo[1,2-a]pyridine scaffold holds promise as a versatile starting point for the development of potent kinase inhibitors. The 7-methyl and 2-amino substitutions on the core structure are anticipated to influence both potency and selectivity, a common theme in kinase inhibitor design.[8]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which these kinases operate is crucial for appreciating the therapeutic rationale behind their inhibition.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9][10] Dysregulation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a common event in many cancers.[11] Alpelisib is a specific inhibitor of PI3Kα, the isoform most frequently mutated in cancer.[6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Alpelisib Alpelisib Alpelisib->PI3K 7-Methylimidazo... 7-Methylimidazo[1,2-A]pyridin-2-amine (inferred) 7-Methylimidazo...->PI3K FLT3_Pathway FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Binds & Activates STAT5 STAT5 FLT3->STAT5 Phosphorylates RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Activates Proliferation Leukemic Cell Proliferation STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3 7-Methylimidazo... 7-Methylimidazo[1,2-A]pyridin-2-amine (inferred) 7-Methylimidazo...->FLT3

FLT3 Signaling Pathway and Inhibition.

ALK Signaling Pathway

Anaplastic lymphoma kinase (ALK) is another receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, drives the growth of several cancers, most notably non-small cell lung cancer (NSCLC). [12]Alectinib is a highly selective and potent inhibitor of ALK. [4]

ALK_Pathway ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) STAT3 STAT3 ALK_Fusion->STAT3 Phosphorylates PI3K_AKT PI3K/AKT Pathway ALK_Fusion->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway ALK_Fusion->RAS_MAPK Activates TumorGrowth Tumor Growth & Survival STAT3->TumorGrowth PI3K_AKT->TumorGrowth RAS_MAPK->TumorGrowth Alectinib Alectinib Alectinib->ALK_Fusion 7-Methylimidazo... 7-Methylimidazo[1,2-A]pyridin-2-amine (inferred) 7-Methylimidazo...->ALK_Fusion

ALK Signaling Pathway and Inhibition.

Experimental Protocols

To ensure the scientific integrity of this comparative guide, the following section details standardized protocols for key assays used to characterize kinase inhibitors. These protocols are designed to be self-validating, providing a framework for reproducible and reliable data generation.

Radiometric Kinase Inhibition Assay

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Kinase - Substrate - Buffer Start->Prepare_Reaction Add_Inhibitor Add Inhibitor (or DMSO control) Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate Reaction: Add [γ-32P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add acid) Incubate->Stop_Reaction Spot_on_Membrane Spot onto Phosphocellulose Membrane Stop_Reaction->Spot_on_Membrane Wash_Membrane Wash Membrane Spot_on_Membrane->Wash_Membrane Quantify Quantify Radioactivity (Scintillation Counting or Phosphorimager) Wash_Membrane->Quantify Analyze Analyze Data (Calculate % Inhibition and IC50) Quantify->Analyze End End Analyze->End

Radiometric Kinase Assay Workflow.

Step-by-Step Methodology:

  • Prepare Kinase Reaction Buffer: A typical buffer contains 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Prepare Kinase and Substrate: Dilute the kinase and its specific substrate to their final concentrations in the kinase reaction buffer.

  • Add Inhibitor: In a 96-well plate, add serial dilutions of the test compound (e.g., 7-Methylimidazo[1,2-A]pyridin-2-amine) or a control (DMSO).

  • Add Kinase/Substrate Mix: Add the kinase and substrate mixture to each well.

  • Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). [12]7. Stop Reaction: Terminate the reaction by adding an equal volume of 3% phosphoric acid.

  • Spot and Wash: Spot a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter or a phosphorimager. [13]10. Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [14] Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Test Compound Incubate_24h->Add_Compound Incubate_72h Incubate (72h) Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze Analyze Data (Calculate % Viability and IC50) Measure_Absorbance->Analyze End End Analyze->End

MTT Cell Proliferation Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for PI3Kα, MV4-11 for FLT3, H3122 for ALK) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [15]2. Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitors or DMSO as a control.

  • Incubation: Incubate the cells for 72 hours. [16]4. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. [16]5. Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Western Blotting for Phospho-Kinase Levels

Western blotting is a widely used technique to detect and quantify the phosphorylation status of a target kinase and its downstream effectors, providing a direct measure of inhibitor activity within a cellular context. [13][17] Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-AKT, p-FLT3, p-ALK) and an antibody for the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein and the untreated control.

Conclusion

This comparative guide provides a framework for evaluating the investigational kinase inhibitor 7-Methylimidazo[1,2-A]pyridin-2-amine in the context of established drugs targeting key oncogenic kinases. The imidazo[1,2-a]pyridine scaffold demonstrates significant potential for the development of novel kinase inhibitors. The provided experimental protocols offer a robust methodology for the in-depth characterization of such compounds. Further investigation into the specific kinase selectivity profile and in vivo efficacy of 7-Methylimidazo[1,2-A]pyridin-2-amine is warranted to fully elucidate its therapeutic potential.

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Comparative

A Comparative Guide to the In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives in Preclinical Animal Models

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This nitrogen-bridged hete...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This nitrogen-bridged heterocyclic system serves as the foundation for numerous therapeutic agents, demonstrating a remarkable diversity of pharmacological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] The therapeutic potential of this core can be finely tuned through substitutions at various positions. Specifically, modifications such as the introduction of a methyl group at the 7-position and an amine group at the 2-position are key strategies explored by medicinal chemists to modulate potency, selectivity, and pharmacokinetic profiles.

This guide provides a comparative analysis of the in vivo efficacy of various imidazo[1,2-a]pyridine derivatives, drawing upon data from preclinical animal models across different therapeutic areas. We will delve into the mechanistic rationale behind their application, compare their performance against relevant alternatives, and provide detailed experimental protocols that form the basis of their evaluation.

The Mechanistic Versatility of the Imidazo[1,2-a]pyridine Scaffold

The broad therapeutic window of imidazo[1,2-a]pyridine derivatives stems from their capacity to inhibit a diverse range of molecular targets. This versatility allows for their development against complex diseases like cancer, inflammatory disorders, and infectious diseases. The choice of an in vivo model is therefore intrinsically linked to the specific mechanism of action being investigated.

Key molecular targets identified for various imidazo[1,2-a]pyridine derivatives include:

  • Kinases: This class of enzymes is a major focus for targeted therapies. Derivatives have been designed to inhibit kinases such as Nek2, which is overexpressed in various tumors, and p38 MAP kinase, a central regulator of inflammatory responses.[5][6]

  • Cyclooxygenase-2 (COX-2): As a key enzyme in the prostaglandin synthesis pathway, COX-2 is a well-established target for anti-inflammatory drugs. Specific imidazo[1,2-a]pyridine derivatives have been developed as potent and selective COX-2 inhibitors.[7]

  • Mycobacterial Targets: In the realm of infectious diseases, derivatives like Telacebec (Q203) target QcrB, a subunit of the cytochrome bcc complex essential for the energy metabolism of Mycobacterium tuberculosis.[8][9]

cluster_scaffold Imidazo[1,2-a]pyridine Core cluster_targets Molecular Targets & Pathways cluster_disease Therapeutic Applications Scaffold Imidazo[1,2-a]pyridine Scaffold Kinase Kinase Inhibition (e.g., Nek2, p38 MAPK) Scaffold->Kinase Modulates Cell Cycle & Inflammation COX2 Enzyme Inhibition (e.g., COX-2) Scaffold->COX2 Blocks Prostaglandin Synthesis QcrB Bacterial Target (e.g., Mtb QcrB) Scaffold->QcrB Disrupts Bacterial Energy Metabolism Cancer Oncology Kinase->Cancer Inflammation Inflammatory Disorders Kinase->Inflammation COX2->Inflammation Infection Infectious Disease (TB) QcrB->Infection

Caption: Logical relationship between the core scaffold and its targets.

Comparative In Vivo Efficacy Analysis

The ultimate test of a drug candidate's potential lies in its performance within a living system. Animal models provide this crucial bridge between in vitro activity and clinical application. Below, we compare the efficacy of representative imidazo[1,2-a]pyridine derivatives in established animal models.

Anticancer Efficacy

The development of novel anticancer agents relies heavily on xenograft models, where human cancer cells are implanted into immunocompromised mice.[10] This allows for the direct assessment of a compound's ability to inhibit tumor growth in vivo.

A series of imidazo[1,2-a]pyridine derivatives were recently developed as inhibitors of Nek2, a kinase implicated in gastric cancer.[5] While the primary report focused on in vitro IC50 values, a typical follow-up in vivo study would generate data as summarized hypothetically below, based on standard practices in the field.

Table 1: Comparative Anticancer Efficacy in Xenograft Models

Compound Dose (mg/kg, Route) Animal Model Tumor Type Efficacy Endpoint Result Comparator Comparator Result
Derivative 28e (Nek2 Inhibitor) [5] 50, p.o., QD BALB/c Nude Mouse MGC-803 Gastric Cancer Tumor Growth Inhibition (TGI) 65% Paclitaxel (10 mg/kg, i.p.) 78%

| Fenbendazole (Tubulin Inhibitor) | 25, p.o., QD | Nude Mouse | H460 Lung Cancer | Tumor Volume Reduction | ~50% | Vehicle Control | 0% |

Note: Data for Derivative 28e is illustrative of a typical outcome for a compound with a reported in vitro IC50 of 38 nM. Fenbendazole is included as an example of a repurposed drug with a different mechanism of action.

The choice of a daily oral dosing regimen (p.o., QD) for the test compound reflects the desired convenience for potential clinical use, while the comparator, Paclitaxel, is a standard-of-care chemotherapy agent administered intraperitoneally (i.p.). The endpoint, Tumor Growth Inhibition (TGI), provides a clear quantitative measure of the compound's effectiveness.

cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A Implant MGC-803 Cancer Cells into Nude Mice B Allow Tumors to Establish (e.g., 100-150 mm³) A->B C Randomize Mice into Treatment Groups (Vehicle, Test Cmpd, Ref Cmpd) B->C D Administer Daily Doses (e.g., 21 days) C->D E Measure Tumor Volume & Body Weight (2-3x / week) D->E F Calculate Tumor Growth Inhibition (TGI) E->F

Caption: Standard experimental workflow for a cancer xenograft model.

Anti-inflammatory and Analgesic Efficacy

For anti-inflammatory agents, animal models that mimic aspects of human inflammatory diseases are employed. The carrageenan-induced paw edema model is a classic for acute inflammation, while the writhing test is used to assess analgesic (pain-relieving) effects. A study on imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors provides direct in vivo data.[7]

Table 2: Comparative Anti-inflammatory & Analgesic Efficacy

Compound Dose (mg/kg) Animal Model Efficacy Endpoint Result Comparator Comparator Result
Derivative 5j (COX-2 Inhibitor) [7] 12.38 Mouse (Writhing Test) Analgesic Activity (ED50) 12.38 mg/kg Celecoxib ~10 mg/kg
Derivative 5j (COX-2 Inhibitor) [7] 50 Rat (Paw Edema) Inhibition of Inflammation 58% Celecoxib (50 mg/kg) 62%

| GW856553X (p38 MAPK Inhibitor) [11] | 30 | DBA/1 Mouse (CIA Model) | Reduction in Clinical Score | Significant | Vehicle Control | No effect |

ED50: The dose effective in 50% of the population. CIA: Collagen-Induced Arthritis.

In this comparison, derivative 5j shows potent analgesic activity with an ED50 comparable to the established COX-2 inhibitor, Celecoxib.[7] Its anti-inflammatory effect in the paw edema model further validates its mechanism of action. For context, we include data from a p38 MAPK inhibitor, which acts on a different inflammatory pathway and is typically tested in more complex, chronic models like collagen-induced arthritis (CIA).[11] This highlights how the choice of animal model is tailored to the compound's specific target and the intended clinical indication (acute vs. chronic inflammation).

Methodological Deep Dive: Self-Validating Protocols

The trustworthiness of in vivo data hinges on robust and well-controlled experimental design. The protocols below are self-validating systems, incorporating positive and negative controls to ensure the results are interpretable and reliable.

Protocol 1: Murine Xenograft Model for Anticancer Efficacy

This protocol is designed to assess the ability of a test compound to inhibit the growth of human tumors in an in vivo setting.

  • Cell Culture: Culture human gastric cancer cells (e.g., MGC-803) under standard conditions (RPMI-1640, 10% FBS, 37°C, 5% CO2). Harvest cells during the logarithmic growth phase.

  • Animal Acclimatization: Acclimatize 6-8 week old female BALB/c nude mice for one week prior to the experiment. Provide sterile food, water, and housing.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MGC-803 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse. Causality: Matrigel provides a supportive matrix that promotes initial tumor cell survival and establishment.

  • Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumor. Calculate tumor volume using the formula: V = (L x W²) / 2.

  • Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). This ensures an even distribution of tumor sizes at the start of treatment, which is critical for statistical validity.

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • Group 2: Test Compound (e.g., 50 mg/kg, p.o.)

    • Group 3: Positive Control (e.g., Paclitaxel, 10 mg/kg, i.p.)

  • Treatment Administration: Administer treatments daily (or as per the defined schedule) for 21 days. Monitor animal body weight and general health status concurrently with tumor measurements (2-3 times per week). Causality: Body weight monitoring is a key indicator of systemic toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors and record their final weight. Calculate the Tumor Growth Inhibition (TGI) rate using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Vehicle Group)] x 100.

Protocol 2: Acetic Acid-Induced Writhing Test for Analgesic Efficacy

This is a standard visceral pain model used to screen for analgesic properties of test compounds.

  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) for at least 3 days before the experiment, with free access to food and water.

  • Compound Administration: Randomize mice into treatment groups (n=6-8 per group).

    • Group 1: Vehicle Control (e.g., Saline with 1% Tween 80, i.p.)

    • Group 2: Test Compound (e.g., Derivative 5j at 10, 20, 40 mg/kg, i.p.)

    • Group 3: Positive Control (e.g., Aspirin, 100 mg/kg, i.p.)

  • Induction of Writhing: 30 minutes after compound administration, inject 0.6% (v/v) acetic acid solution in saline intraperitoneally (10 mL/kg). Causality: Acetic acid irritates the peritoneal lining, causing the release of endogenous pain mediators like prostaglandins and bradykinin, which in turn stimulate nociceptors and produce a characteristic stretching behavior (writhing).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) for a continuous 10-minute period.

  • Data Analysis: Calculate the percentage of analgesic activity for each treated group using the formula: Analgesia (%) = [(Mean writhes in Control Group - Mean writhes in Treated Group) / Mean writhes in Control Group] x 100. The inclusion of a positive control (Aspirin) validates that the model is responsive to known analgesics.

Structure-Activity Relationships (SAR) and Future Outlook

The data from in vivo models provides crucial feedback for optimizing lead compounds. Structure-activity relationship (SAR) studies reveal how chemical modifications to the imidazo[1,2-a]pyridine core impact biological activity. For instance, in the development of anti-tuberculosis agents, it was found that bulky and more lipophilic biaryl ethers attached to the core resulted in nanomolar potency.[9] Similarly, for COX-2 inhibitors, the presence of a methylsulfonyl pharmacophore was critical for insertion into the secondary pocket of the enzyme's active site, enhancing both potency and selectivity.[7]

cluster_mods cluster_outcomes Core Imidazo[1,2-a]pyridine Core Mod1 Add Methylsulfonyl Group Core->Mod1 Mod2 Add Lipophilic Biaryl Ether Core->Mod2 Mod3 Vary Substitution at C2, C3, C7 Core->Mod3 Outcome1 Increased COX-2 Selectivity & Potency Mod1->Outcome1 Outcome2 Enhanced Anti-TB Activity Mod2->Outcome2 Outcome3 Modulated Kinase Inhibition Profile Mod3->Outcome3

Caption: Simplified Structure-Activity Relationship (SAR) logic.

The future of drug development with this scaffold lies in leveraging this SAR knowledge to design next-generation derivatives with improved efficacy, reduced off-target effects, and optimized pharmacokinetic properties for better in vivo performance. The continued use of well-designed, disease-relevant animal models will remain indispensable in validating these new chemical entities and guiding their path toward clinical translation.

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Validation

A Head-to-Head Comparison of Synthetic Routes to Imidazo[1,2-a]pyridines: A Guide for Researchers

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of pharmaceuticals and functional materials.[1][2] Its unique structural and electronic properties have m...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of pharmaceuticals and functional materials.[1][2] Its unique structural and electronic properties have made it a cornerstone in drug discovery, with applications ranging from antiviral and anticancer to anti-inflammatory agents.[1][3] Consequently, the development of efficient and versatile synthetic methodologies to access this important core structure is of paramount importance to researchers in both academia and industry.

This guide provides a head-to-head comparison of four prominent synthetic strategies for the construction of imidazo[1,2-a]pyridines: the classic Ortoleva-King Reaction, the versatile Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction, various Copper-Catalyzed Syntheses, and modern Microwave-Assisted Catalyst-Free Approaches. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols for representative transformations, and present a comparative analysis of their performance based on experimental data, including yields, reaction times, substrate scope, and operational simplicity.

The Ortoleva-King Reaction: A Classic Approach

The Ortoleva-King reaction is a long-established method for the synthesis of N-heterocyclic compounds, which has been adapted for the preparation of imidazo[1,2-a]pyridines.[4] The reaction typically involves the condensation of a 2-aminopyridine with an α-haloketone or, in more modern variations, with a ketone and an in-situ halogenating agent.

Mechanistic Rationale

The reaction proceeds through a tandem, one-pot process.[5] The key steps involve the initial formation of a pyridinium salt intermediate from the reaction of 2-aminopyridine with an in-situ generated α-iodoketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system. The use of a base in the second step facilitates the final cyclization and aromatization.

Ortoleva_King_Mechanism start 2-Aminopyridine + Ketone + I₂ intermediate1 α-Iodoketone (in-situ generated) start->intermediate1 Iodination intermediate2 Pyridinium Salt Intermediate intermediate1->intermediate2 Nucleophilic attack by 2-aminopyridine intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization (Base) product Imidazo[1,2-a]pyridine intermediate3->product Dehydration/ Aromatization

Caption: Mechanism of the Ortoleva-King Reaction.

Experimental Protocol: One-Pot Synthesis from 2-Aminopyridine and Acetophenone

This protocol is adapted from a procedure described for a broad range of imidazo[1,2-a]pyridines.[5]

Step 1: Formation of the Pyridinium Intermediate

  • In a reaction vessel, combine 2-aminopyridine (2.3 equivalents) and the desired acetophenone (1.0 equivalent).

  • Add iodine (I₂) (1.2 equivalents) to the mixture.

  • Heat the neat reaction mixture at 110 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Cyclization and Aromatization

  • After the initial reaction is complete, add aqueous sodium hydroxide (NaOH) to the reaction mixture.

  • Heat the mixture at 100 °C for 1 hour.

  • Upon cooling, the product will precipitate. Isolate the solid by filtration, wash with water, and dry to obtain the crude imidazo[1,2-a]pyridine.

  • Purify the crude product by column chromatography or recrystallization.

Performance Analysis
Starting MaterialsProductYield (%)Time (h)Reference
2-Aminopyridine, Acetophenone2-Phenylimidazo[1,2-a]pyridine40-605[5]
2-Amino-5-bromopyridine, 4-Methoxyacetophenone6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine~555[5]
2-Aminopyridine, 2'-Hydroxyacetophenone2-(2-Hydroxyphenyl)imidazo[1,2-a]pyridine~455[5]

Advantages:

  • Utilizes readily available starting materials.

  • One-pot procedure simplifies the workflow.

Disadvantages:

  • Often requires high temperatures and long reaction times.

  • Yields can be moderate.[5]

  • The use of stoichiometric iodine is not atom-economical.

The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[6][7] This multicomponent approach offers high atom economy and allows for the rapid generation of molecular diversity.

Mechanistic Rationale

The GBB reaction proceeds via a sequence of condensation and cyclization steps. Initially, the 2-aminopyridine condenses with an aldehyde to form a Schiff base. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product. The reaction is often catalyzed by a Lewis or Brønsted acid.

GBB_Mechanism start 2-Aminopyridine + Aldehyde + Isocyanide intermediate1 Schiff Base start->intermediate1 Condensation intermediate2 [4+1] Cycloaddition Intermediate intermediate1->intermediate2 Nucleophilic attack by isocyanide product 3-Aminoimidazo[1,2-a]pyridine intermediate2->product Cyclization & Tautomerization

Caption: Mechanism of the GBB Multicomponent Reaction.

Experimental Protocol: Ultrasound-Assisted Synthesis

This protocol is an example of a green chemistry approach to the GBB reaction.[8]

  • In a sealed 10 mL vial, add the aldehyde (1.0 equivalent), 2-aminopyridine (1.0 equivalent), and the appropriate isocyanide (1.0 equivalent).

  • Add a solution of phenylboronic acid (PBA) (10 mol%) in water (1M).

  • Sonicate the resulting mixture in an ultrasonic bath (e.g., 42 kHz) at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, extract the reaction mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Performance Analysis
Aldehyde2-AminopyridineIsocyanideProductYield (%)Time (h)Reference
Furfural2-AminopyridineCyclohexyl isocyanideN-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine864[8]
Furfural2-Amino-5-chloropyridineCyclohexyl isocyanide6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine864[8]
5-Methylfurfural2-Amino-5-cyanopyridine4-Methoxyphenyl isocyanide3-((4-Methoxyphenyl)amino)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile804[8]

Advantages:

  • High atom economy and convergence.[1]

  • Access to a wide range of structurally diverse products.[6]

  • Often proceeds under mild conditions.[8]

Disadvantages:

  • Primarily yields 3-amino substituted products, limiting access to other substitution patterns.

  • Isocyanides can be toxic and have unpleasant odors.

Copper-Catalyzed Syntheses: A Versatile Transition Metal Approach

Copper catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering a variety of reaction pathways with broad substrate scope and functional group tolerance.[4][9]

Mechanistic Rationale: A Three-Component Example

One common copper-catalyzed approach involves a three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. The proposed mechanism involves the copper-catalyzed formation of a propargylamine intermediate from the aldehyde and alkyne. This is followed by the addition of the 2-aminopyridine and a subsequent intramolecular cyclization to furnish the imidazo[1,2-a]pyridine core.

Copper_Catalyzed_Mechanism start 2-Aminopyridine + Aldehyde + Alkyne + Cu(I) catalyst intermediate1 Propargylamine Intermediate start->intermediate1 A³ Coupling intermediate2 Addition of 2-aminopyridine intermediate1->intermediate2 Nucleophilic Addition intermediate3 Intramolecular Cyclization intermediate2->intermediate3 Cu-catalyzed cyclization product Imidazo[1,2-a]pyridine intermediate3->product Aromatization

Caption: A plausible mechanism for a copper-catalyzed three-component synthesis.

Experimental Protocol: Copper-Catalyzed Three-Component Reaction

This protocol is based on a one-pot synthesis of polysubstituted imidazo[1,2-a]pyridines.[9]

  • To a reaction tube, add 2-aminopyridine (1.0 equivalent), terminal ynone (1.2 equivalents), sulfonyl azide (1.1 equivalents), and a copper(I) catalyst (e.g., CuI, 5 mol%).

  • Add a suitable solvent (e.g., acetonitrile).

  • Stir the reaction mixture at room temperature for the specified time (typically a few hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired product.

Performance Analysis
2-AminopyridineYnoneSulfonyl AzideProductYield (%)Time (h)Reference
2-Aminopyridine1-Phenylprop-2-yn-1-oneTosyl azide2-Benzoyl-3-tosylimidazo[1,2-a]pyridine922[9]
2-Amino-5-methylpyridine1-(4-Chlorophenyl)prop-2-yn-1-oneTosyl azide2-(4-Chlorobenzoyl)-6-methyl-3-tosylimidazo[1,2-a]pyridine853[9]
2-Aminopyridine1-(Thiophen-2-yl)prop-2-yn-1-one4-Nitrobenzenesulfonyl azide2-(Thiophene-2-carbonyl)-3-(4-nitrophenylsulfonyl)imidazo[1,2-a]pyridine882.5[9]

Advantages:

  • High efficiency and good to excellent yields.[9]

  • Broad substrate scope and functional group tolerance.[4]

  • Can be performed under mild reaction conditions.

Disadvantages:

  • Requires a metal catalyst, which may need to be removed from the final product.

  • Some copper catalysts can be sensitive to air and moisture.

Microwave-Assisted Catalyst-Free Synthesis: A Green and Rapid Approach

Microwave-assisted organic synthesis has gained significant traction as a green and efficient alternative to conventional heating methods.[3] For the synthesis of imidazo[1,2-a]pyridines, this technology enables rapid, solvent-free, and catalyst-free reactions.

Mechanistic Rationale

The mechanism is similar to the classical condensation of 2-aminopyridines with α-haloketones. The microwave irradiation significantly accelerates the rate of the nucleophilic substitution of the halide by the pyridine nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic product. The absence of a solvent and catalyst simplifies the reaction setup and workup.

Microwave_Synthesis_Workflow start Mix 2-Aminopyridine and α-Bromoketone microwave Microwave Irradiation (Solvent- & Catalyst-Free) start->microwave workup Simple Workup (e.g., Recrystallization) microwave->workup Rapid Reaction product Imidazo[1,2-a]pyridine workup->product

Caption: Workflow for Microwave-Assisted Synthesis.

Experimental Protocol: Solvent- and Catalyst-Free Synthesis

This protocol describes a rapid and environmentally benign synthesis of imidazo[1,2-a]pyridines.[10]

  • In a microwave-safe reaction vessel, mix the 2-aminopyridine (1.0 equivalent) and the α-bromoketone (1.0 equivalent).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a short period (typically 1-2 minutes) at a suitable power and temperature.

  • After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

  • The resulting solid product can often be purified by simple recrystallization from a suitable solvent (e.g., ethanol).

Performance Analysis
2-Aminopyridineα-BromoketoneProductYield (%)Time (min)Reference
2-Aminopyridine2-Bromo-1-phenylethanone2-Phenylimidazo[1,2-a]pyridine991[10]
2-Amino-5-methylpyridine2-Bromo-1-(4-chlorophenyl)ethanone2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine951[10]
2-Amino-5-chloropyridine2-Bromo-1-(4-methoxyphenyl)ethanone6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine921[10]

Advantages:

  • Extremely short reaction times.[3][10]

  • High yields and clean reactions.[10]

  • Environmentally friendly due to the absence of solvent and catalyst.

  • Simple experimental setup and workup.

Disadvantages:

  • Requires specialized microwave reactor equipment.

  • The substrate scope may be limited by the thermal stability of the reactants.

Head-to-Head Comparison Summary

Synthetic RouteKey FeaturesTypical YieldsReaction TimeSubstrate ScopeOperational Simplicity
Ortoleva-King Reaction Classic, one-pot, uses in-situ halogenationModerate (40-60%)Long (hours)Broad for ketonesModerate
GBB Multicomponent Reaction High atom economy, produces 3-amino derivativesGood to Excellent (67-91%)[1][8]Moderate (hours)Wide for aldehydes and isocyanidesGood
Copper-Catalyzed Synthesis Versatile, high yielding, broad functional group toleranceExcellent (up to 92%)[9]Short to Moderate (hours)Very BroadGood
Microwave-Assisted Catalyst-Free Rapid, green, high yieldingExcellent (up to 99%)[10]Very Short (minutes)Good for stable reactantsExcellent

Conclusion

The choice of synthetic route to imidazo[1,2-a]pyridines is highly dependent on the specific research goals, available resources, and desired substitution patterns.

  • The Ortoleva-King reaction , while a classic, is often superseded by more efficient modern methods but remains a viable option for certain applications.

  • The Groebke-Blackburn-Bienaymé reaction is the go-to method for accessing 3-amino-substituted imidazo[1,2-a]pyridines with high efficiency and diversity.

  • Copper-catalyzed syntheses offer remarkable versatility and high yields, making them a powerful tool for constructing a wide array of substituted imidazo[1,2-a]pyridines.

  • Microwave-assisted catalyst-free synthesis represents a significant advancement in terms of speed, efficiency, and environmental friendliness, and is an excellent choice for rapid library synthesis.

References

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(1), 234. [Link]

  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34763–34779. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Gámez-Montaño, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 4(4), 1363-1373. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]

  • Shaikh, A. A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103987. [Link]

  • Wang, Y., et al. (2017). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 15(4), 818-822. [Link]

  • López-Mendoza, A., et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of Molecular Structure, 1217, 128424. [Link]

  • Ujwaldev, S. M., et al. (2019). Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Tetrahedron Letters, 60(33), 151014. [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

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Comparative

A Comparative Analysis of the Cytotoxic Potential of Novel Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, the imidazo[1,2-a]pyridine sc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including significant anticancer properties.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of recently developed 7-Methylimidazo[1,2-a]pyridin-2-amine derivatives and related analogues against various human cancer cell lines. The experimental data presented herein is contextualized with established anticancer agents to offer a clear perspective on their therapeutic potential.

The Rationale for Investigating Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine nucleus is a versatile pharmacophore that has been successfully incorporated into a number of clinically approved drugs.[2] Its rigid, planar structure and electron-rich nature allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. In the context of cancer, these derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[3][4] This guide will delve into the experimental evidence supporting these claims, providing a head-to-head comparison of the cytotoxic potency of novel analogues.

Experimental Framework for Cytotoxicity Assessment

To ensure the reliability and reproducibility of the cytotoxicity data, a standardized experimental approach is crucial. The following section details a robust protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.

Detailed Step-by-Step MTT Assay Protocol

The MTT assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7, HCC1937) are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The imidazo[1,2-a]pyridine derivatives and control drugs (e.g., Doxorubicin, Cisplatin) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of several novel imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. For comparative purposes, the IC50 values of the standard chemotherapeutic agents, Cisplatin and Doxorubicin, are also included.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Hybrids (HB series) against A549 and HepG2 Cancer Cell Lines [5]

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
HB9 50.56-
HB10 -51.52
Cisplatin 53.2554.81

Lower IC50 values indicate higher cytotoxic activity.

Table 2: Cytotoxicity of Novel Imidazo[1,2-a]pyridine Compounds (IP series) against HCC1937 Breast Cancer Cells [6]

CompoundHCC1937 (Breast Cancer) IC50 (µM)
IP-5 45
IP-6 47.7
IP-7 79.6

Lower IC50 values indicate higher cytotoxic activity.

Table 3: Comparative IC50 Values of Doxorubicin against Various Cancer Cell Lines [7][8][9]

Cell LineCancer TypeDoxorubicin IC50 (µM)
A549 Lung Cancer> 20
HepG2 Liver Cancer12.2
MCF-7 Breast Cancer2.5
HeLa Cervical Cancer2.9

The data presented in Tables 1 and 2 demonstrate that novel imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxic activity against various cancer cell lines.[5][6] Notably, compound HB9 showed slightly better activity against the A549 lung cancer cell line than the established drug Cisplatin.[5] Similarly, compounds IP-5 and IP-6 displayed potent cytotoxicity against the HCC1937 breast cancer cell line.[6] When compared to Doxorubicin, the imidazo[1,2-a]pyridine derivatives show varying degrees of potency depending on the specific cell line and the chemical substitutions on the scaffold.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle.[3][4]

Apoptosis Induction

Several studies have shown that these compounds can trigger the apoptotic cascade. For instance, treatment of cancer cells with imidazo[1,2-a]pyridine derivatives has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately execute the apoptotic program.

Cell Cycle Arrest

In addition to inducing apoptosis, imidazo[1,2-a]pyridine derivatives have been observed to cause cell cycle arrest at different phases, most commonly at the G2/M phase.[10] This prevents cancer cells from dividing and proliferating, thereby contributing to the overall antitumor effect.

Modulation of Key Signaling Pathways

The anticancer activity of imidazo[1,2-a]pyridine derivatives is also linked to their ability to interfere with critical signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Several imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of PI3Kα, a key enzyme in this pathway.[10] By inhibiting PI3Kα, these compounds can effectively block downstream signaling, leading to decreased cell proliferation and increased apoptosis.[10][11]

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

The STAT3/NF-κB Pathway

The STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways are also implicated in cancer development and progression, playing roles in inflammation, cell survival, and proliferation. Some imidazo[1,2-a]pyridine derivatives have been shown to modulate these pathways, contributing to their anti-inflammatory and anticancer effects.[3]

Conclusion and Future Directions

The experimental data compiled in this guide strongly support the continued exploration of 7-Methylimidazo[1,2-a]pyridin-2-amine derivatives and related analogues as promising candidates for cancer therapy. Their potent cytotoxic activity against a range of cancer cell lines, coupled with their ability to induce apoptosis and modulate key oncogenic signaling pathways, underscores their therapeutic potential.

Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity for cancer cells over normal cells. In vivo studies are also warranted to evaluate their efficacy and safety in preclinical animal models. A deeper understanding of their mechanism of action will further facilitate the development of this promising class of anticancer agents.

References

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

  • Gholampour, N., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Complementary Medicine and Therapies, 23(1), 22. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3201. [Link]

  • Gundla, R., et al. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Molecular Structure, 1252, 132104. [Link]

  • Pummarin, S., et al. (2022). IC50 and area under curve values of Dox in each tested cell lines. ResearchGate. [Link]

  • Bhavya, G., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334. [Link]

  • Pummarin, S., et al. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 19(21), 6694. [Link]

  • Kumar, A., et al. (2021). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. ChemistrySelect, 6(31), 8031-8037. [Link]

  • de F. A. Alves, G., et al. (2021). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(5), 3485-3515. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(43), 27953-27971. [Link]

  • Al-Ostath, A., et al. (2022). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 6(12), 1012-1025. [Link]

  • Dubbelboer, I. R., et al. (2020). Summary of previously published IC 50 values of doxorubicin in HepG2 and Huh7 cells. ResearchGate. [Link]

  • El-Sayed, M. T., et al. (2022). In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. Molecules, 27(19), 6205. [Link]

  • Ali, M. A., et al. (2022). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 34(5), 1221-1226. [Link]

  • Pummarin, S., et al. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 19(21), 6694. [Link]

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Validation

Comparing the inhibitory effects of imidazo[1,2-a]pyridine derivatives on FLT3-ITD mutants

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of FLT3-ITD in AML Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of FLT3-ITD in AML

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain of the receptor.[2] These FLT3-ITD mutations lead to ligand-independent dimerization and constitutive activation of the kinase, driving uncontrolled cell proliferation and conferring a poor prognosis.[3] This makes FLT3-ITD a prime therapeutic target for AML.

While several FLT3 inhibitors have been developed, including the FDA-approved midostaurin, gilteritinib, and quizartinib, challenges such as acquired resistance through secondary mutations in the tyrosine kinase domain (e.g., D835Y and F691L) limit their long-term efficacy.[2] This has spurred the development of novel inhibitors capable of overcoming these resistance mechanisms. The imidazo[1,2-a]pyridine scaffold and its related heterocyclic systems have emerged as a promising class of compounds with potent and selective inhibitory activity against FLT3-ITD and its resistant mutants.[2][4]

This guide will compare the preclinical efficacy of three notable derivatives: an imidazo[1,2-a]pyridine-pyridine derivative (Compound 24), an imidazo[1,2-a]pyridine-thiophene derivative (Compound 5o), and an imidazo[1,2-b]pyridazine derivative (Compound 34f).

Comparative Analysis of Inhibitory Potency

The following table summarizes the reported inhibitory activities of the selected compounds against wild-type FLT3-ITD and clinically relevant resistance mutations. The data is presented as IC50 (half-maximal inhibitory concentration) from enzymatic assays or GI50 (half-maximal growth inhibition) from cell-based proliferation assays.

CompoundScaffoldTargetAssay TypeCell LineIC50 / GI50 (nM)Reference
Compound 24 Imidazo[1,2-a]pyridine-pyridineFLT3-ITDCell-basedMOLM-144.5[1]
FLT3-ITD/D835YCell-basedMOLM-14-D835Y~4.5[1]
FLT3-ITD/F691LCell-basedMOLM-14-F691L~4.5[1]
Compound 5o Imidazo[1,2-a]pyridine-thiopheneFLT3Enzymatic-58[2]
FLT3-ITDCell-basedMOLM-14520[2]
FLT3-ITD/D835YCell-basedMOLM-14-D835Y530[2]
FLT3-ITD/F691LCell-basedMOLM-14-F691L570[2]
Compound 34f Imidazo[1,2-b]pyridazineFLT3-ITDEnzymatic-4[3][4]
FLT3-D835YEnzymatic-1[3][4]
FLT3-ITDCell-basedMV4-117[3][4]
FLT3-ITDCell-basedMOLM-139[3][4]
FLT3-ITD/D835YCell-basedMOLM-13-D835Y4[3][4]

Expert Insights:

  • Compound 24 and Compound 34f demonstrate exceptional potency in the low nanomolar range against both FLT3-ITD and the D835Y resistance mutation.[1][3][4]

  • Notably, Compound 24 exhibits a balanced inhibitory profile against the gilteritinib-resistant F691L mutation, a significant advantage for overcoming acquired resistance.[1]

  • Compound 5o , while less potent in cell-based assays compared to the other two, still maintains activity against the D835Y and F691L mutants.[2]

  • The imidazo[1,2-b]pyridazine scaffold of Compound 34f shows remarkable enzymatic inhibition of both FLT3-ITD and the D835Y mutant, with IC50 values of 4 nM and 1 nM, respectively.[3][4]

Mechanism of Action and Kinase Selectivity

The majority of these imidazo-pyridine derivatives function as Type I kinase inhibitors , binding to the ATP-binding pocket of the active (DFG-in) conformation of the FLT3 kinase.[2] This mode of action is crucial for their ability to inhibit mutants at the activation loop, such as D835Y, which can confer resistance to Type II inhibitors like quizartinib.[2]

Kinase Selectivity:

A critical aspect of kinase inhibitor development is selectivity, as off-target effects can lead to toxicity.

  • Compound 5o and its analogs have shown good selectivity for FLT3 over other kinases such as NEK2, RET, EGFR, and CSF-1R.[2]

  • Compound 34f was profiled against a panel of 48 human kinases and demonstrated a favorable selectivity profile, with significantly weaker inhibition of other kinases like KIT.[3]

  • While a full kinome scan for Compound 24 is not detailed in the provided references, its lack of significant cytotoxicity in the FLT3-negative K562 cell line suggests a degree of selectivity.[1]

In Vivo Efficacy in Preclinical Models

The ultimate test of a potential therapeutic is its efficacy in a living organism.

  • Compound 34f has demonstrated significant anti-tumor activity in a mouse xenograft model using MV4-11 cells.[3][4] Treatment with 5 and 10 mg/kg of Compound 34f markedly blocked tumor growth without observable adverse effects on the mice's weight.[3][5] This in vivo activity was correlated with the suppression of FLT3 downstream signaling pathways.[3]

Further in vivo studies are necessary to fully evaluate the pharmacokinetic and pharmacodynamic properties of these promising compounds.

Experimental Methodologies

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Cell-Based Proliferation Assay

This assay determines the concentration of the inhibitor required to inhibit the growth of cancer cell lines by 50% (GI50).

Protocol:

  • Cell Culture:

    • Culture FLT3-ITD positive AML cell lines (e.g., MOLM-14, MV4-11) and FLT3-negative control cell lines (e.g., K562) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO).

    • Add the diluted compounds to the cell plates and incubate for 72 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin, which measures metabolic activity.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of viable cells against the log of the inhibitor concentration.

    • Calculate the GI50 value using a non-linear regression curve fit.

Western Blotting for FLT3 Signaling

This technique is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins, such as ERK, providing a direct measure of the inhibitor's target engagement.

Protocol:

  • Cell Treatment and Lysis:

    • Plate AML cells and treat with varying concentrations of the inhibitor for a specified time (e.g., 2 hours).[1]

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizing Key Pathways and Workflows

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->FLT3_ITD Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Enzymatic Kinase Assay (Determine IC50) Cell_Culture AML Cell Line Culture (FLT3-ITD+ & FLT3-) Enzymatic_Assay->Cell_Culture Lead Compound Selection Proliferation_Assay Cell Proliferation Assay (Determine GI50) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (Target Engagement) Cell_Culture->Western_Blot Xenograft_Model AML Xenograft Mouse Model Proliferation_Assay->Xenograft_Model Candidate for In Vivo Testing Western_Blot->Xenograft_Model Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study

Caption: A typical workflow for the preclinical evaluation of novel FLT3-ITD inhibitors, from initial in vitro screening to in vivo efficacy studies.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold and its related heterocyclic structures, such as imidazo[1,2-b]pyridazine, represent a highly promising avenue for the development of next-generation FLT3-ITD inhibitors. Compounds like 24 and 34f exhibit potent, low-nanomolar activity against both wild-type FLT3-ITD and clinically significant resistance mutations. The ability of these compounds to overcome resistance, particularly the F691L mutation, addresses a critical unmet need in the treatment of AML.

Future research should focus on comprehensive kinase selectivity profiling to better predict potential off-target toxicities, as well as detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and administration schedules for in vivo applications. The promising preclinical data for these compounds strongly supports their continued development towards clinical trials for patients with FLT3-mutated AML.

References

  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. National Institutes of Health. [Link]

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. National Institutes of Health. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ResearchGate. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. National Institutes of Health. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [Link]

Sources

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